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  • Product: 4-(2-(Benzyloxy)phenyl)-1H-pyrazole

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole

Executive Summary 4-(2-(Benzyloxy)phenyl)-1H-pyrazole is a specialized heterocyclic building block utilized extensively in the synthesis of bioactive small molecules, particularly within kinase inhibitor discovery progra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-(Benzyloxy)phenyl)-1H-pyrazole is a specialized heterocyclic building block utilized extensively in the synthesis of bioactive small molecules, particularly within kinase inhibitor discovery programs. Structurally, it consists of a pyrazole ring substituted at the C4 position with a phenyl group bearing an ortho-benzyloxy ether. This molecule serves as a "masked" equivalent of 2-(1H-pyrazol-4-yl)phenol, a privileged scaffold capable of bidentate hydrogen bonding and metal chelation.

This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols via Suzuki-Miyaura cross-coupling, and its downstream utility in generating tricyclic heteroaromatic systems.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature and Identification
  • IUPAC Name: 4-[2-(Benzyloxy)phenyl]-1H-pyrazole

  • CAS Registry Number: 2228154-21-8[1]

  • Molecular Formula: C₁₆H₁₄N₂O

  • Molecular Weight: 250.30 g/mol

  • SMILES: c1ccc(COc2ccccc2c3c[nH]nc3)cc1

Calculated Physicochemical Profile

The presence of the benzyl ether significantly alters the solubility profile compared to the free phenol, enhancing lipophilicity and facilitating purification in organic solvents.

PropertyValue (Predicted)Significance
cLogP 3.8 ± 0.4High lipophilicity; suitable for organic phase reactions.
TPSA 37.8 ŲGood membrane permeability potential; non-polar masking.
pKa (Pyrazole NH) ~14.0Weakly acidic; requires strong base for N-deprotonation.
pKa (Conj. Acid) ~2.5Pyrazole N2 protonation occurs only in strong acid.
H-Bond Donors 1 (NH)Single donor site facilitates specific binding or derivatization.
Rotatable Bonds 4Flexible benzyl ether linker; phenyl-pyrazole bond has rotational freedom.
Structural Conformation

The steric bulk of the ortho-benzyloxy group forces the phenyl and pyrazole rings out of coplanarity. While 4-phenylpyrazole typically adopts a twisted conformation (torsion angle ~30-45°), the ortho-substituent increases this torsion to minimize steric clash with the pyrazole protons, reducing


-conjugation between the rings.

Synthetic Methodologies

The most robust route to 4-(2-(Benzyloxy)phenyl)-1H-pyrazole is the Suzuki-Miyaura Cross-Coupling . This pathway offers higher yields and functional group tolerance compared to de novo pyrazole ring construction (e.g., condensation of hydrazines with 1,3-dicarbonyls).

Primary Route: Suzuki-Miyaura Coupling

This protocol couples a 4-halopyrazole with a boronic acid derivative.[2]

Reagents:

  • Electrophile: 4-Iodo-1H-pyrazole (or N-Boc protected variant to prevent catalyst poisoning).

  • Nucleophile: 2-(Benzyloxy)phenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄.

  • Base: Na₂CO₃ or K₃PO₄ (aqueous).

  • Solvent: 1,4-Dioxane/Water or DME/Water (typically 4:1 ratio).

Detailed Experimental Protocol
  • Charge: In a reaction vial, combine 4-iodo-1H-pyrazole (1.0 eq), 2-(benzyloxy)phenylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).

  • Solvent: Add degassed 1,4-dioxane/water (4:1 v/v, 0.1 M concentration relative to iodide).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%) under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target [M+H]⁺ = 251.1).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic phase over Na₂SO₄.

  • Purification: Concentrate and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). The product typically elutes at 30–50% EtOAc.

Visualization of Synthesis Pathway

SynthesisPath Substrate1 4-Iodo-1H-pyrazole (Electrophile) Catalyst Pd(dppf)Cl2 / Na2CO3 90°C, Dioxane/H2O Substrate1->Catalyst Substrate2 2-(Benzyloxy)phenylboronic acid (Nucleophile) Substrate2->Catalyst Product 4-(2-(Benzyloxy)phenyl)-1H-pyrazole (Target Scaffold) Catalyst->Product Suzuki Coupling Yield: 70-85% Deprotection H2 / Pd-C (Hydrogenolysis) Product->Deprotection Optional Step Final 2-(1H-pyrazol-4-yl)phenol (Active Pharmacophore) Deprotection->Final Benzyl Removal

Figure 1: Synthetic workflow for the generation of the title compound and its subsequent deprotection.

Reactivity & Applications

Deprotection to Masked Phenol

The benzyl group serves as a robust protecting group. Removal is achieved via catalytic hydrogenolysis (H₂, Pd/C, MeOH) or Lewis acid mediation (BBr₃, DCM, -78°C).

  • Product: 2-(1H-pyrazol-4-yl)phenol.

  • Utility: The resulting phenol can form an intramolecular hydrogen bond with the pyrazole nitrogen (N2), locking the conformation and creating a pseudo-tricyclic system. This motif mimics the hinge-binding region of ATP in kinase active sites.

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring is electron-rich. However, the C4 position is blocked. EAS (e.g., halogenation, nitration) will likely occur on the phenyl ring (para to the alkoxy group) or at the pyrazole N1 (alkylation) rather than the pyrazole carbon skeleton.

Regioselective N-Alkylation

The pyrazole NH is a nucleophile. Reacting the title compound with alkyl halides (R-X) and base (Cs₂CO₃) generally yields a mixture of N1 and N2 isomers. However, steric hindrance from the ortho-benzyloxy group often favors alkylation at the distal nitrogen (N1) to minimize steric clash.

Medicinal Chemistry Relevance[7][8][9]

Kinase Inhibitor Scaffold

The 4-arylpyrazole motif is a bioisostere of the 4-phenylamino-pyrimidine scaffold found in drugs like Ibrutinib.

  • Mechanism: The pyrazole NH acts as a hydrogen bond donor, while the N2 acts as an acceptor.

  • Analogs: This specific structure is a precursor to fused chromeno-pyrazoles or indazoles, which are potent inhibitors of kinases such as JAK , Aurora , and CDK .

SAR Logic Flow

SAR_Logic Core 4-(2-(Benzyloxy)phenyl)-1H-pyrazole Path1 Route A: N-Alkylation Core->Path1 Path2 Route B: Benzyl Deprotection Core->Path2 Result1 Solubility/Selectivity Tuning (Kinase Hinge Binding) Path1->Result1 Result2 2-(1H-pyrazol-4-yl)phenol Path2->Result2 Path3 Route C: Cyclization (Intramolecular) Result2->Path3 Mitsunobu/Oxidation Result3 Chromeno[4,3-c]pyrazole (Tricyclic Core) Path3->Result3

Figure 2: Structural Activity Relationship (SAR) expansion pathways from the core scaffold.

References

  • Cheng, H., Wu, Q. Y., Han, F., & Yang, G. F. (2014).[3] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[3] Chinese Chemical Letters, 25(7), 1001-1004. Link[3]

  • Dvorak, C. A., et al. (2002). Palladium-mediated coupling of pyrazole triflates with arylboronic acids.[3][4] Journal of Organic Chemistry, 67, 7578. Link

  • Chemical Source. (2023). 4-(2-(Benzyloxy)phenyl)-1H-pyrazole CAS 2228154-21-8 Entry. ChemSrc. Link

  • Krystof, V., et al. (2006). 4-Arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study. Bioorganic & Medicinal Chemistry, 14(10), 3643-3653. Link

Sources

Exploratory

Safety data sheet (SDS) for 4-(2-(Benzyloxy)phenyl)-1H-pyrazole

An In-depth Technical Guide to the Safe Handling of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole Compound Identification and Physicochemical Profile Accurate identification is the foundational step in any safety protocol. The key...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole

Compound Identification and Physicochemical Profile

Accurate identification is the foundational step in any safety protocol. The key identifiers and known physical properties of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole are summarized below. This data is essential for proper labeling, inventory management, and in the event of an emergency response.

IdentifierValueSource
Chemical Name 4-(2-(Benzyloxy)phenyl)-1H-pyrazole-
CAS Number 2228154-21-8[1]
Molecular Formula C₁₆H₁₄N₂O[1]
Molecular Weight 250.30 g/mol [1]
Structure (Image of chemical structure)-

Note: Properties such as melting point, boiling point, and solubility have not been empirically published. Based on its structure—a substituted aromatic pyrazole—it is expected to be a solid at room temperature with low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols.[2]

Hazard Assessment and Classification

The toxicological profile of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole has not been fully investigated. Therefore, a precautionary approach is mandated. The hazard classification presented here is inferred from GHS data for similar substituted phenyl-pyrazoles.[3][4][5]

GHS Hazard Classification (Inferred)

Pictogram(s)Signal WordHazard Statement(s)Precautionary Statement(s)

Warning H302: Harmful if swallowed.[3][4][6] H315: Causes skin irritation.[3][4][7] H319: Causes serious eye irritation.[3][4][6][8] H335: May cause respiratory irritation.[3][4][8]P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P501

Causality of Hazards: The pyrazole ring and associated phenyl groups present a molecular structure with the potential to interact with biological systems.[9][10] Skin and eye irritation are common for many nitrogen-containing heterocyclic compounds.[3][4] The potential for oral toxicity and respiratory irritation underscores the necessity of preventing ingestion and inhalation.[4][5]

Hazard Communication Workflow

A systematic approach to hazard assessment is crucial before any experimental work begins. The following workflow ensures that all safety information is reviewed and understood.

Hazard_Workflow cluster_prep Preparation Phase cluster_assess Risk Assessment Phase cluster_exp Experiment Phase A Identify Compound (CAS: 2228154-21-8) B Search for Specific SDS A->B C SDS Found? B->C D Review GHS Hazards (Section 2 of SDS) C->D Yes E Analyze Analogous Compound Data C->E No F Identify Handling Requirements (PPE, Engineering Controls) D->F E->F G Review Emergency Procedures F->G H Implement Controls & Proceed with Work G->H

Caption: Workflow for assessing chemical hazards before experimentation.

Proactive Risk Mitigation and Handling Protocols

Effective risk mitigation combines engineering controls, administrative procedures, and personal protective equipment (PPE) to create a multi-layered defense against exposure.

Engineering and Administrative Controls
  • Primary Engineering Control: All manipulations of solid 4-(2-(Benzyloxy)phenyl)-1H-pyrazole or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Ventilation: The laboratory must be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour.

  • Access Control: Designate specific areas for handling this compound. Clearly label these areas and restrict access to trained personnel only.

  • Hygiene: A safety shower and eyewash station must be readily accessible and tested regularly.[12] Do not eat, drink, or smoke in the laboratory.[6][11]

Personal Protective Equipment (PPE) Hierarchy

PPE is the last line of defense. The choice of PPE must be based on a thorough risk assessment of the specific procedure being performed.

PPE_Hierarchy cluster_ppe Required PPE Layers A Engineering Controls Chemical Fume Hood B Body Protection Chemical-Resistant Lab Coat C Hand Protection Nitrile or Neoprene Gloves (Inspect before use) D Eye & Face Protection ANSI Z87.1 / EN166 Approved Safety Goggles or Face Shield

Caption: Hierarchy of controls and personal protective equipment.

Standard Protocol for Handling and Storage

This protocol outlines the essential steps for safely handling the compound from receipt to storage.

  • Pre-Handling Verification: Before opening the container, verify the label matches the intended chemical. Review this safety guide and any relevant experimental protocols.

  • Don PPE: Put on all required PPE as outlined in the hierarchy above.

  • Work Area Preparation: Conduct all work within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • If weighing the solid, use an analytical balance inside the fume hood or a containment enclosure.

    • Use anti-static spatulas and weighing boats to prevent dispersal of the powder.

    • For transfers, keep the container opening angled away from your breathing zone.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • If dissolution requires heating or sonication, ensure the vessel is appropriately sealed or vented within the fume hood.[2]

  • Post-Handling Cleanup:

    • Wipe down the work surface and any equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

    • Decontaminate spatulas and other reusable equipment.

    • Carefully remove gloves and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.[11]

  • Storage:

    • Store the compound in its original, tightly sealed container.

    • Pyrazole derivatives can be susceptible to oxidation or light-induced degradation.[13] Store in a cool, dry, and dark location. For long-term stability, storage under an inert atmosphere (argon or nitrogen) at 0-8 °C is recommended.[13]

    • Segregate from incompatible materials such as strong oxidizing agents.[12]

Emergency Response Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[6][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

Spill and Leak Management

The appropriate response to a spill depends on its size and location.

Spill_Response A Spill Detected B Assess Situation (Size, Location, Hazard) A->B C Alert Personnel & Evacuate Area (if necessary) B->C D Is spill large or outside fume hood? C->D E Call Emergency Response Team D->E Yes F Don Appropriate PPE (Gloves, Goggles, Respirator if needed) D->F No G Contain Spill (Use absorbent pads/sand) F->G H Neutralize/Absorb (Use inert material like vermiculite) G->H I Collect Waste into Sealed Hazardous Waste Container H->I J Decontaminate Area I->J K Dispose of Waste & Report Incident J->K

Caption: Logical decision-making process for chemical spill response.

Spill Cleanup Protocol (Small, Contained Spill):

  • Ensure proper PPE is worn.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Do not use combustible materials like paper towels to absorb the initial spill.

  • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Perform a final decontamination of the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials (including gloves) as hazardous waste according to institutional and local regulations.

Stability, Reactivity, and Toxicological Insights

  • Reactivity: The compound is expected to be stable under recommended storage conditions. Avoid strong oxidizing agents, strong bases, and excessive heat.[12]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[12]

  • Toxicological Summary (Inferred): No specific toxicological studies on 4-(2-(Benzyloxy)phenyl)-1H-pyrazole are publicly available. However, many pyrazole derivatives exhibit biological activity by interacting with various cellular targets.[10][14] The primary health risks are anticipated to be acute toxicity if swallowed and irritation to the skin, eyes, and respiratory system.[3][4] Chronic exposure effects are unknown, and as such, exposure should be minimized to as low as reasonably achievable (ALARA).

References

  • Karaman, R. (2016). Response to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate. Available at: [Link]

  • World Health Organization. (2009). Pesticide residues in food – 2008: Toxicological evaluations. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Benzoylpyrazole. PubChem. Available at: [Link]

  • Deng, X., & Mani, N. S. (n.d.). Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. Available at: [Link]

  • BASF. (2026). Safety data sheet - Nezal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Phenylpyrazole. PubChem. Available at: [Link]

  • Acadechem. (2024). Safety Data Sheet for 4-[4-(propan-2-yl)phenyl]-1H-pyrazole. Available at: [Link]

  • Landge, S. B., et al. (2025). An efficient one pot synthesis of 6-(benzyloxy)-5-(2-(2-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)thiazol-4-yl)quinolin-2(1H)-ones. Taylor & Francis Online. Available at: [Link]

  • Şener, A., & Bildirici, İ. (2004). Synthesis and Some Reactions of 4-Benzoyl-5-Phenyl-1-(2,4,6-Trichloro Phenyl)-1H-Pyrazole-3-Carboxylic Acid. Turkish Journal of Chemistry. Available at: [Link]

  • RESEARCHCHEMSHUB. (2022). Safety First: Best Practices for Handling Research Chemicals in the Lab. Available at: [Link]

  • Google Patents. (n.d.). US7129372B2 - Process for the preparation of phenyl pyrazole compounds.
  • Gomaa, A. M., & Mohamed, H. F. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Zhang, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Johnson, M. C., et al. (2015). Toxicological Evaluation of a Novel Cooling Compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2- thienylmethyl)acetamide. ResearchGate. Available at: [Link]

  • Usman, M., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Biological and Pharmaceutical Bulletin. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole

Executive Summary This technical guide provides a comprehensive solubility profile for 4-(2-(Benzyloxy)phenyl)-1H-pyrazole , a structural scaffold increasingly relevant in kinase inhibitor discovery and medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility profile for 4-(2-(Benzyloxy)phenyl)-1H-pyrazole , a structural scaffold increasingly relevant in kinase inhibitor discovery and medicinal chemistry. Due to the significant lipophilicity introduced by the benzyloxy-phenyl moiety, this compound exhibits a stark solubility contrast between polar aprotic solvents (DMSO) and aqueous media.

This document details the physicochemical drivers of this solubility profile, provides validated protocols for stock preparation, and outlines the "Solvent Shift" phenomenon that researchers must control to prevent compound precipitation during biological assays.

Physicochemical Identity & Theoretical Profile

To understand the solubility behavior, we must first analyze the structural determinants of the molecule.

PropertyValue / DescriptionImpact on Solubility
Compound Name 4-(2-(Benzyloxy)phenyl)-1H-pyrazoleN/A
CAS Number 2228154-21-8Unique Identifier
Molecular Formula C₂₂H₁₈N₂OModerate MW (~326.4 g/mol )
Structural Features Pyrazole core (H-bond donor/acceptor) Phenyl ring (Lipophilic) Benzyloxy group (High Lipophilicity)The bulky benzyloxy group disrupts water structuring, significantly penalizing aqueous solubility.[1][2]
Predicted LogP ~3.8 – 4.5High lipophilicity; strongly partitions into organic phases.
pKa (Pyrazole NH) ~14.0 (Acidity) / ~2.5 (Basicity)Neutral at physiological pH (7.4). No ionization assistance for solubility in standard buffers.

Solubility Profile: DMSO vs. Water[3][4]

Solubility in Dimethyl Sulfoxide (DMSO)

Status: Highly Soluble (>50 mM)[3]

DMSO is the gold-standard vehicle for this compound. The mechanism of solvation involves:

  • Dipole-Dipole Interactions: The sulfoxide oxygen of DMSO acts as a strong hydrogen bond acceptor for the pyrazole -NH.

  • Dispersion Forces: The methyl groups of DMSO interact favorably with the lipophilic phenyl and benzyloxy domains.

  • Lattice Energy Disruption: DMSO effectively overcomes the crystal lattice energy (enthalpy of fusion) of the solid compound.

Practical Implication: Stock solutions can be reliably prepared at 10 mM to 100 mM . These stocks are stable at -20°C, provided they are sealed to prevent hygroscopicity (water absorption by DMSO can cause compound precipitation over time).

Solubility in Water / Aqueous Buffers (PBS)

Status: Poorly Soluble (Predicted < 50 µM / < 16 µg/mL)

In aqueous environments, the compound faces a high "hydrophobic penalty." The water molecules must form an ordered "cage" (clathrate-like structure) around the benzyloxy and phenyl groups, which is entropically unfavorable.

The "Crash" Risk: When a high-concentration DMSO stock is diluted into an aqueous buffer (e.g., 1:1000 dilution for a cell assay), the solvent environment changes instantaneously. The compound may exceed its thermodynamic solubility limit, leading to:

  • Micro-precipitation: Invisible to the naked eye but scatters laser light in plate readers.

  • Bioavailability Drop: The effective concentration available to the target protein drops significantly below the nominal concentration.

Visualization: Solvation & Precipitation Mechanisms

The following diagram illustrates the molecular behavior of the compound in DMSO versus the "crash" event in water.

SolvationMechanism cluster_0 DMSO Solvation (Stable) cluster_1 Aqueous Dilution (Crash Risk) DMSO_Shell DMSO Molecules (Dipole Interactions) Compound_Solvated Compound (Dispersed) DMSO_Shell->Compound_Solvated Stabilizes Supersaturation Supersaturated State Compound_Solvated->Supersaturation Rapid Dilution (>100x) Water_Shell Water Molecules (Entropic Penalty) Water_Shell->Supersaturation Repulsion Precipitate Aggregate/Crystal (Precipitation) Supersaturation->Precipitate Nucleation caption Fig 1: Mechanism of DMSO stabilization vs. Aqueous precipitation upon dilution.

Experimental Protocols

Protocol A: Preparation of 10 mM DMSO Master Stock

Objective: Create a stable, accurate stock solution.

  • Weighing: Weigh approximately 3-5 mg of solid 4-(2-(Benzyloxy)phenyl)-1H-pyrazole into a glass vial. Record the exact mass (precision 0.01 mg).

  • Calculation: Calculate the required volume of DMSO (anhydrous, ≥99.9%) using the formula:

    
    
    
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If particles persist, sonicate for 5 minutes at 40°C.

  • Storage: Aliquot into amber glass vials (to minimize plasticizer leaching) and store at -20°C.

Protocol B: Kinetic Solubility Assay (Nephelometry)

Objective: Determine the maximum concentration before precipitation occurs in assay buffer.

  • Plate Setup: Use a 96-well clear-bottom plate.

  • Buffer Dispense: Add 190 µL of PBS (pH 7.4) to rows A-H.

  • Titration:

    • Prepare a serial dilution of the compound in DMSO (e.g., 10 mM, 5 mM, 2.5 mM...).

    • Spike 10 µL of each DMSO dilution into the PBS wells (Final DMSO = 5%).

    • Note: Ensure the final DMSO concentration is constant across all wells to isolate the compound effect.

  • Incubation: Shake the plate for 2 hours at Room Temperature (RT).

  • Readout: Measure absorbance at 600 nm (OD600) or use a nephelometer to detect light scattering.

  • Analysis: The "Solubility Limit" is the concentration where OD600 rises significantly above the DMSO-only blank.

Workflow Visualization

The following flowchart outlines the decision-making process for handling this compound in biological assays.

Workflow Start Start: Solid Compound DMSO_Prep Dissolve in DMSO (Target: 10-50 mM) Start->DMSO_Prep Check_Clear Is Solution Clear? DMSO_Prep->Check_Clear Sonicate Sonicate / Warm (37°C) Check_Clear->Sonicate No Dilution Dilute into Assay Buffer (e.g., 1:1000) Check_Clear->Dilution Yes Sonicate->Check_Clear Precip_Check Check for Precipitation (Turbidity/OD600) Dilution->Precip_Check Proceed Proceed to Assay Precip_Check->Proceed Clear Optimize Optimize Conditions: 1. Reduce Conc. 2. Add Detergent (Tween-20) 3. Use Carrier (BSA) Precip_Check->Optimize Cloudy caption Fig 2: Decision tree for solubility optimization in biological assays.

Comparative Data Summary

Solvent SystemSolubility Limit (Est.)Primary Use Case
100% DMSO > 50 mMMaster Stock Storage
100% Ethanol ~ 10-20 mMAlternative Stock (Volatile)
PBS (pH 7.4) < 50 µMBiological Assay Buffer
PBS + 0.1% BSA ~ 100-200 µMAssays requiring protein carrier
Simulated Gastric Fluid (pH 1.2) ~ 100 µMOral Bioavailability Studies

Note: Values are estimated based on SAR analysis of benzyloxy-phenyl-pyrazole analogs.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54056935, 3-(benzyloxy)-1H-pyrazole. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. (Standard text for solubility protocols).
  • MDPI (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Li, P., et al. (2016). Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents.[4] Bioorganic & Medicinal Chemistry.[4][5] Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Crystallization Protocols for 4-(2-(Benzyloxy)phenyl)-1H-pyrazole

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole (CAS: 2228154-21-8). The protocols below are synthesized from structure-activi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole (CAS: 2228154-21-8). The protocols below are synthesized from structure-activity relationships of pyrazole derivatives, solubility parameters of benzyloxy-substituted aromatics, and standard industrial crystallization practices.

Executive Summary & Physicochemical Context

The target molecule, 4-(2-(Benzyloxy)phenyl)-1H-pyrazole , presents a unique crystallization challenge due to its "Janus-faced" polarity. It possesses a lipophilic benzyl ether tail and a polar, hydrogen-bond-donating pyrazole head. Successful crystallization requires a solvent system that balances these opposing properties to prevent "oiling out" (liquid-liquid phase separation) while promoting an ordered crystal lattice.

Key Molecular Features affecting Crystallization:

  • H-Bonding: The unsubstituted nitrogen on the pyrazole ring (

    
    ) acts as a donor, while the imine nitrogen (
    
    
    
    ) and ether oxygen act as acceptors. This favors the formation of catemeric chains or dimers in the solid state.
  • Conformational Flexibility: The rotatable ether linkage and the phenyl-pyrazole bond can lead to multiple conformers in solution, increasing the risk of polymorphism.

  • Solubility Profile:

    • High Solubility: DMSO, DMF, Dichloromethane (DCM), THF.

    • Moderate Solubility (T-dependent): Ethanol, Isopropanol (IPA), Ethyl Acetate (EtOAc), Toluene.

    • Low Solubility: Water, Hexanes, Heptane.

Pre-Crystallization Characterization

Before attempting scale-up, the following parameters must be established to define the Metastable Zone Width (MSZW).

Table 1: Recommended Solubility Screening Matrix
Solvent SystemClassificationExpected BehaviorApplication
Ethanol (EtOH) Protic PolarHigh solubility at boiling; moderate at RT.Primary Cooling Crystallization
Ethyl Acetate (EtOAc) Aprotic PolarGood solubility; low risk of solvate formation.Solvent/Anti-Solvent (with Heptane)
Toluene AromaticModerate solubility; pi-stacking interactions.Polymorph Screening
Water Anti-solventVery low solubility.Yield enhancement (Anti-solvent)

Critical Check: Perform a Differential Scanning Calorimetry (DSC) scan on the crude material. If the melting point is


C, crystallization from solution may be difficult; consider melt crystallization or super-cooling techniques.

Protocol A: Binary Gradient Cooling (The "Standard" Method)

This method utilizes the steep solubility curve of pyrazoles in alcohols diluted with water. It is the most robust method for removing polar impurities and inorganic salts.

Reagents:

  • Ethanol (Absolute, HPLC Grade)

  • Deionized Water (18.2 MΩ)

Step-by-Step Methodology:

  • Dissolution: Charge the crude 4-(2-(Benzyloxy)phenyl)-1H-pyrazole into a round-bottom flask. Add Ethanol (5 mL per gram of solid).

  • Heating: Heat the mixture to reflux (

    
    C) with magnetic stirring. If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear solution is obtained (Target concentration: near saturation at reflux).
    
  • Clarification (Optional): If insoluble particles remain (dust, inorganic salts), perform a hot filtration through a pre-warmed sintered glass funnel.

  • Nucleation Point: Remove from heat. While stirring at 300 RPM, slowly add warm water (

    
    C) dropwise until a faint, persistent turbidity (cloud point) is observed.
    
  • Re-dissolution: Add a few drops of hot Ethanol to just clear the turbidity.

  • Controlled Cooling: Allow the solution to cool to Room Temperature (RT) slowly (approx.

    
    C/hour). Do not use an ice bath immediately.
    
    • Mechanism:[1][2] Slow cooling promotes the growth of the thermodynamically stable polymorph and prevents the inclusion of impurities.

  • Yield Maximization: Once at RT, transfer the flask to a

    
    C environment (fridge) for 4-12 hours.
    
  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with a cold 1:1 Ethanol/Water mixture. Dry in a vacuum oven at

    
    C.
    

Protocol B: Anti-Solvent Precipitation (The "High Purity" Method)

Best for removing lipophilic impurities (e.g., unreacted benzyl halides) that remain soluble in the non-polar anti-solvent.

Reagents:

  • Ethyl Acetate (Good Solvent)

  • n-Heptane (Anti-Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a minimum volume of Ethyl Acetate at RT. (Approx. 3-4 mL/g).

  • Anti-Solvent Addition: Place the solution in a stirred vessel. Add n-Heptane dropwise via an addition funnel.

  • Monitoring: Watch for the "oiling out" phenomenon (formation of oily droplets instead of crystals).

    • Correction: If oiling occurs, stop Heptane addition, heat the mixture until the oil dissolves, and let it cool more slowly with vigorous stirring.

  • Crystallization: Continue adding Heptane until the ratio is approximately 1:3 (EtOAc:Heptane). A heavy white precipitate should form.

  • Digestion: Stir the slurry for 1 hour. This "Ostwald Ripening" phase allows small, imperfect crystals to dissolve and redeposit onto larger, purer crystals.

  • Isolation: Filter and wash with 100% n-Heptane.

Protocol C: Acid-Base Swing (Chemical Purification)

This method exploits the basicity of the pyrazole nitrogen. It is highly effective if the impurities are neutral (e.g., benzyloxy-benzene derivatives).

Workflow:

  • Dissolve crude in Ethyl Acetate .

  • Extract with 1M HCl . The pyrazole protonates and moves to the aqueous layer; neutral impurities stay in the organic layer.

  • Separate layers. Wash the aqueous layer once with fresh Ethyl Acetate.

  • Basify the aqueous layer with saturated NaHCO₃ or NaOH to pH ~9-10. The product will precipitate as a free base.

  • Filter the solid or extract back into organic solvent for crystallization (Protocol A).

Visualization of Workflows

Diagram 1: Crystallization Decision Tree

This logic gate ensures the correct protocol is selected based on the impurity profile.

CrystallizationLogic Start Crude 4-(2-(Benzyloxy)phenyl)-1H-pyrazole SolubilityTest Solubility Screening Start->SolubilityTest ImpurityType Identify Major Impurity Type SolubilityTest->ImpurityType Determine Profile PathA Polar Impurities / Salts ImpurityType->PathA PathB Lipophilic Impurities ImpurityType->PathB PathC Neutral Non-Basic Impurities ImpurityType->PathC ProtocolA Protocol A: Ethanol/Water Cooling (Thermodynamic Control) PathA->ProtocolA ProtocolB Protocol B: EtOAc/Heptane Anti-Solvent (Kinetic Control) PathB->ProtocolB ProtocolC Protocol C: Acid-Base Extraction (Chemical Selectivity) PathC->ProtocolC ProtocolC->ProtocolA Final Polish

Caption: Decision matrix for selecting the optimal purification route based on impurity characteristics.

Diagram 2: Experimental Workflow for Protocol A

Detailed process flow for the binary gradient cooling method.

ProtocolA_Workflow Step1 Dissolution (Reflux in EtOH) Step2 Hot Filtration (Remove Insolubles) Step1->Step2 Step3 Nucleation (Add Warm Water to Cloud Point) Step2->Step3 Step4 Controlled Cooling (10°C/hour to RT) Step3->Step4 Critical Step: Avoid Shock Cooling Step5 Isolation (Vacuum Filtration) Step4->Step5

Caption: Step-by-step workflow for the Ethanol/Water binary gradient crystallization.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Oiling Out Phase separation occurred before crystallization. Temperature too high or anti-solvent added too fast.Re-heat to dissolve oil. Add a "seed crystal" of pure product. Cool very slowly.
No Precipitation Solution is not supersaturated.Evaporate 20% of the solvent volume or cool to

C.
Gel Formation Rapid precipitation trapped solvent.Sonicate the mixture to break the gel. Heat to reflux and cool again (Digestion).
Low Yield Product is too soluble in the mother liquor.Use Protocol B (Heptane forces precipitation) or concentrate mother liquor for a second crop.

References

  • Hayward, E. R., Zeller, M., & Mezei, G. (2024).[3] Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section E. Link[3]

    • Relevance: Provides crystallographic data on the 4-benzyl-1H-pyrazole scaffold, confirming the tendency for bilayer stacking and H-bonding networks which informs the solvent choice in Protocol A.
  • BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Link

    • Relevance: Establishes general solubility parameters and anti-solvent methodologies for substituted pyrazoles.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54056935, 3-(benzyloxy)-1H-pyrazole. Link

    • Relevance: Structural analog data used to estimate solubility profiles and melting point ranges.
  • Sigma-Aldrich. (n.d.). Product Specification: Pyrazole Derivatives. Link

    • Relevance: General handling and safety data for phenyl-pyrazole deriv

Sources

Application

Formulation techniques for pyrazole-based drug delivery

Application Note: Advanced Formulation Protocols for Pyrazole-Based Therapeutics Subtitle: Overcoming Solubility Barriers in BCS Class II Scaffolds via Solid Dispersions, Nanocarriers, and Inclusion Complexes. Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Formulation Protocols for Pyrazole-Based Therapeutics

Subtitle: Overcoming Solubility Barriers in BCS Class II Scaffolds via Solid Dispersions, Nanocarriers, and Inclusion Complexes.

Introduction: The Pyrazole Paradox

The pyrazole ring system is a pharmacophore of immense significance in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Lonazolac (NSAID). Its nitrogen-rich heterocyclic structure offers versatile binding interactions, yet it presents a persistent challenge: poor aqueous solubility .

Most biologically active pyrazole derivatives fall into BCS Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability). Their high lipophilicity (LogP > 3) leads to erratic absorption, significant food effects, and precipitation in biological fluids.

This guide provides three field-validated formulation protocols designed to transition pyrazole candidates from "brick dust" to bioavailable therapeutics.

Pre-Formulation Decision Matrix

Before selecting a protocol, characterize the physicochemical properties of your specific pyrazole derivative. Use the following logic flow to select the optimal formulation strategy.

PreFormulation Start Pyrazole Candidate Characterization LogP Check LogP & Melting Point (Tm) Start->LogP HighTm Tm > 200°C High Crystallinity LogP->HighTm High Lattice Energy LowTm Tm < 200°C Thermal Stability LogP->LowTm Moderate Lattice Energy Decision2 Protocol 2: PLGA Nanoparticles (Nanoprecipitation) HighTm->Decision2 Avoid Thermal Stress Solubility Aqueous Solubility < 10 µg/mL? LowTm->Solubility Decision1 Protocol 1: Amorphous Solid Dispersion (HME or Spray Drying) Solubility->Decision1 High Dose Required Decision3 Protocol 3: Cyclodextrin Complexation (Kneading) Solubility->Decision3 Low Dose (<50mg)

Figure 1: Decision matrix for selecting the appropriate formulation strategy based on thermal and solubility profiles.

Protocol 1: Amorphous Solid Dispersion (ASD) via Spray Drying

Rationale: Pyrazoles often crystallize in stable lattices with high melting points. Spray drying disrupts this lattice, trapping the drug in a high-energy amorphous state within a polymer matrix (e.g., PVP-K30 or Soluplus). This increases the apparent solubility by orders of magnitude.

Target Systems: Celecoxib-analogs, thermally stable pyrazoles.

Materials:
  • API: Pyrazole derivative (e.g., Celecoxib).

  • Carrier: Polyvinylpyrrolidone (PVP K-30) or HPMC-AS.

  • Solvent: Methanol or Ethanol (HPLC Grade).

  • Equipment: Laboratory Spray Dryer (e.g., Buchi B-290).

Step-by-Step Methodology:
  • Feed Preparation:

    • Dissolve the Pyrazole derivative and PVP K-30 in a 1:3 weight ratio in Methanol.

    • Critical Step: Ensure total solid concentration is between 5-10% (w/v). Higher concentrations lead to larger particle sizes and potential crystallization.

    • Expert Insight: If the drug is hydrophobic, add 0.5% SLS (Sodium Lauryl Sulfate) to the feed solution to prevent recrystallization during droplet drying.

  • Spray Drying Parameters (Standard Start Points):

    • Inlet Temperature:

      
       (Must be < Tm of drug and Tg of polymer).
      
    • Outlet Temperature:

      
      .
      
    • Aspirator: 100% (Max airflow).

    • Pump Rate: 10-15% (Low feed rate ensures dry particles).

  • Post-Processing:

    • Collect the powder from the cyclone separator.

    • Secondary Drying: Place powder in a vacuum oven at

      
       for 24 hours to remove residual solvent (methanol limits are strict).
      
    • Store in a desiccator immediately. Amorphous pyrazoles are hygroscopic and will revert to crystalline forms if exposed to moisture.

Protocol 2: Polymeric Nanoparticles (PLGA) via Nanoprecipitation[1]

Rationale: For pyrazoles with extreme hydrophobicity (LogP > 4) or those requiring intracellular delivery, encapsulating the drug in a PLGA matrix protects it from precipitation and allows for sustained release. The nanoprecipitation method is preferred over emulsion methods for pyrazoles due to lower shear stress and higher encapsulation efficiency.

Target Systems: High-potency pyrazole derivatives, anti-cancer agents.[1]

Materials:
  • Polymer: PLGA (50:50, MW 24,000–38,000).[2]

  • Stabilizer: Poloxamer 188 or PVA (1% w/v aqueous solution).

  • Organic Solvent: Acetone (miscible with water).

  • Equipment: Magnetic stirrer, Dialysis tubing, Centrifuge.

Step-by-Step Methodology:
  • Organic Phase Preparation:

    • Dissolve 50 mg PLGA and 5 mg Pyrazole drug in 5 mL Acetone .

    • Ensure complete dissolution; sonicate if necessary.

  • Aqueous Phase Preparation:

    • Prepare 10 mL of 1% (w/v) Poloxamer 188 in Milli-Q water. Filter through 0.22 µm filter.[3]

  • Nanoprecipitation (The "Ouzo Effect"):

    • Place the aqueous phase on a magnetic stirrer (700 RPM).

    • Critical Step: Add the organic phase dropwise (using a 27G needle) into the aqueous phase.

    • Mechanism:[2][4] The rapid diffusion of acetone into water causes the PLGA to precipitate instantly, entrapping the hydrophobic pyrazole drug.

  • Solvent Removal & Purification:

    • Stir the suspension for 4–6 hours under a fume hood to evaporate acetone.

    • Centrifugation: 12,000 RPM for 20 mins at

      
      . Discard supernatant (free drug).
      
    • Resuspend pellet in water and lyophilize (add 5% trehalose as a cryoprotectant).

PLGA_Workflow OrgPhase Organic Phase: PLGA + Drug + Acetone Mixing Dropwise Addition (Stirring 700 RPM) OrgPhase->Mixing AqPhase Aqueous Phase: Water + Poloxamer 188 AqPhase->Mixing Evap Solvent Evaporation (4-6 Hours) Mixing->Evap Purify Centrifugation & Lyophilization Evap->Purify

Figure 2: Workflow for PLGA nanoprecipitation. The rapid solvent diffusion is the critical driver for particle formation.

Protocol 3: Cyclodextrin Inclusion Complex (Kneading Method)

Rationale: Beta-Cyclodextrins (


-CD) have a hydrophobic cavity that can host the pyrazole ring, while the hydrophilic exterior ensures water solubility. The Kneading Method  is superior to co-precipitation for pyrazoles as it uses less solvent and provides higher yields with better scale-up potential.

Target Systems: Pyrazoles with moderate hydrophobicity, requiring rapid onset of action.

Materials:
  • Host:

    
    -Cyclodextrin or HP-
    
    
    
    -CD.
  • Guest: Pyrazole API.

  • Solvent: Ethanol/Water (1:1 v/v).

  • Equipment: Mortar and pestle (lab scale) or High-shear granulator (pilot scale).

Step-by-Step Methodology:
  • Molar Ratio Calculation:

    • Calculate a 1:1 molar ratio .

    • Example: MW of Celecoxib

      
       381  g/mol ; MW of 
      
      
      
      -CD
      
      
      1135 g/mol . To complex 381 mg of drug, use 1135 mg of CD.
  • Paste Formation:

    • Place the

      
      -CD in a mortar. Add small quantities of Ethanol/Water (1:1) to form a thick, cohesive paste.
      
    • Expert Insight: Do not make it too runny; shear force is required for inclusion.

  • Kneading (The Mechanicochemical Step):

    • Slowly add the Pyrazole drug to the paste.

    • Knead vigorously for 45–60 minutes . The paste may dry out; add solvent drops to maintain consistency.

    • Endpoint: The paste often changes appearance (glossy to matte) as complexation occurs.

  • Drying & Sieving:

    • Dry the paste in an oven at

      
       for 24 hours.
      
    • Pulverize the dried mass and pass through a #60 mesh sieve .[5]

Analytical Characterization Suite

Validate your formulation using these specific parameters.

TechniquePurposeAcceptance Criteria (Pyrazole Specific)
DSC (Differential Scanning Calorimetry) Confirm AmorphizationDisappearance of the sharp endothermic melting peak of the pyrazole (usually 150-170°C).
PXRD (Powder X-Ray Diffraction) Crystallinity CheckAbsence of characteristic Bragg peaks; "Halo" pattern indicates amorphous state.
In-Vitro Dissolution Release ProfilingMedia: 0.1N HCl + 0.25% SLS (Simulated Gastric Fluid). Goal: >80% release in 45 mins (vs. <10% for pure drug).
HPLC Assay Drug Content/EntrapmentMobile Phase: Acetonitrile:Water (60:40). UV detection typically @ 254 nm.

References

  • Nagabhushanam, M.V. (2009).[6] Formulation studies on solid dispersions of Celecoxib in superdisintegrants alone and with PVP.[6] Rasayan Journal of Chemistry, 2(3), 691-698. Link

  • Homayouni, A., et al. (2018). Preparation and characterization of solid dispersions of celecoxib obtained by spray-drying ethanolic suspensions containing PVP-K30 or isomalt. Journal of Drug Delivery Science and Technology. Link

  • Obakachi, V.A., et al. (2025). Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities. BioNanoScience, 15, 153–172.[7] Link

  • Sapkal, N.P., et al. (2007).[8] Evaluation of some Methods for Preparing Gliclazide-β-Cyclodextrin Inclusion Complexes. Tropical Journal of Pharmaceutical Research, 6(4), 833-840.[8] Link

  • BenchChem Technical Support. (2025). Enhancing Pyrazole Derivative Solubility in Assay Buffers: Troubleshooting Guide. Link

Sources

Method

Strategic Functionalization of the 1H-Pyrazole Nitrogen: Regiocontrol and Synthetic Protocols

Abstract & Strategic Importance The 1H-pyrazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster kinase inhibitors (e.g., Ruxolitinib , Crizotinib ) and COX-2 inh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The 1H-pyrazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster kinase inhibitors (e.g., Ruxolitinib , Crizotinib ) and COX-2 inhibitors (Celecoxib ). However, the functionalization of the pyrazole nitrogen (N-alkylation/arylation) presents a notorious synthetic challenge: Regioselectivity .[1]

Due to annular tautomerism, a 3-substituted pyrazole exists in equilibrium with its 5-substituted congener. Functionalization can occur at either nitrogen, often yielding inseparable mixtures of 1,3- and 1,5-isomers. This guide details three distinct protocols to control this outcome, moving beyond "trial-and-error" to mechanistic precision.

Mechanistic Grounding: The Tautomer Challenge

To control the reaction, one must understand the equilibrium. 1H-pyrazole is both a weak acid (pKa ~14.[2]2) and a weak base (pKa ~2.5 for the conjugate acid).[2]

In an unsymmetrical pyrazole (e.g., 3-substituted), two distinct nucleophilic sites exist.

  • Thermodynamic Control: Usually favors the 1,3-isomer (sterically less hindered).

  • Kinetic Control: Can occasionally favor the 1,5-isomer depending on the electrophile's trajectory and chelating effects.

Visualization: Regioselectivity Decision Tree

The following diagram illustrates the decision matrix for selecting the correct protocol based on substrate sterics and desired outcome.

PyrazoleRegio Start Target: N-Functionalized Pyrazole Substrate Substrate: 3-Substituted 1H-Pyrazole Start->Substrate Desired Desired Isomer? Substrate->Desired Iso13 1,3-Isomer (Sterically Unhindered) Desired->Iso13 Major Pathway Iso15 1,5-Isomer (Sterically Crowded) Desired->Iso15 Minor Pathway Method1 Protocol A: Base-Mediated S_N2 (Cs2CO3/DMF) Iso13->Method1 Alkyl Halides Method2 Protocol B: Chan-Lam Coupling (Cu(OAc)2/Boronic Acid) Iso13->Method2 Aryl/Alkyl Boronates Method3 Protocol C: Mitsunobu (PPh3/DIAD) Iso13->Method3 Complex Alcohols Special Directing Groups Required (e.g., N-THP protection -> Lithiation) Iso15->Special Hard to access directly

Figure 1: Decision matrix for selecting the optimal N-functionalization pathway based on regiochemical requirements.

Protocol A: Base-Mediated SN2 Alkylation

Best for: Simple alkyl halides, benzyl halides. Primary Mechanism: Deprotonation followed by nucleophilic attack. Regioselectivity: Generally favors 1,3-isomer (steric control).

The "Cesium Effect" Rationale

While NaH is a common choice, Cesium Carbonate (Cs2CO3) is superior for drug-like scaffolds. The "Cesium Effect" involves the high solubility of cesium salts in organic solvents and the formation of a "naked" pyrazolate anion, which enhances nucleophilicity without the harsh basicity that causes epimerization of chiral centers elsewhere in the molecule.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask. Add a magnetic stir bar and purge with N2.

  • Dissolution: Dissolve the 3-substituted 1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Note: DMF is preferred over THF to solubilize the inorganic base.

  • Deprotonation: Add Cs2CO3 (1.5 equiv). Stir at Room Temperature (RT) for 30 minutes.

    • Observation: The solution may turn slightly yellow as the pyrazolate anion forms.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

    • Critical Control: If the electrophile is highly reactive (e.g., Methyl Iodide), cool to 0°C to prevent over-alkylation to the quaternary pyrazolium salt.

  • Monitoring: Monitor via LC-MS. The reaction is typically complete in 2–4 hours.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF. Dry over Na2SO4.

Protocol B: Copper-Catalyzed Chan-Lam Coupling

Best for: N-Arylation (adding phenyl/heteroaryl rings) or using Alkyl Boronic Acids. Mechanism: Oxidative Cross-Coupling. Key Advantage: Avoids the harsh conditions of Buchwald-Hartwig (Pd-catalysis) and tolerates air/moisture better.

Mechanism Visualization

The Chan-Lam cycle is distinct because it requires an oxidant (usually atmospheric O2) to regenerate the Cu(II) species.[3]

ChanLam Cu2 Cu(OAc)2 (Active Cat) ComplexA Cu(II)-Pyrazole Complex Cu2->ComplexA Base/H-Py Transmetal Transmetallation (Ar-B(OH)2) ComplexA->Transmetal Cu3 Cu(III) Species (Unstable) Transmetal->Cu3 Product N-Aryl Pyrazole + Cu(I) Cu3->Product Reductive Elim Oxidation Oxidation (O2) Cu(I) -> Cu(II) Product->Oxidation Oxidation->Cu2

Figure 2: The Chan-Lam catalytic cycle. Note the critical role of Oxygen in regenerating the active Copper(II) species.

Step-by-Step Methodology
  • Reagents: To a reaction vessel open to air (or equipped with an O2 balloon), add:

    • 1H-Pyrazole (1.0 equiv)

    • Aryl/Alkyl Boronic Acid (1.5 equiv)

    • Cu(OAc)2 (0.1 – 1.0 equiv). Note: Stoichiometric Cu often gives higher yields than catalytic versions for difficult substrates.

    • Pyridine (2.0 equiv) or TEA.[4]

  • Solvent: Add DCM or MeCN (non-anhydrous is acceptable).

  • Reaction: Stir vigorously at RT.

    • Why vigorous? Oxygen mass transfer into the solution is the rate-limiting step for catalyst regeneration.

  • Time: These reactions are slow (12–48 hours).

  • Optimization: If conversion is low, add 4Å molecular sieves. Water generated during the reaction can inhibit the transmetallation step.

Protocol C: Mitsunobu Reaction

Best for: Alkylation using complex Primary/Secondary Alcohols (not halides) and requiring stereochemical inversion. Mechanism: SN2 displacement of an activated phosphonium intermediate.

Step-by-Step Methodology
  • Setup: Anhydrous conditions are strictly required. Flame-dry glassware.

  • Mixture: Combine 1H-Pyrazole (1.0 equiv), Alcohol (1.0 equiv), and Triphenylphosphine (PPh3, 1.2 equiv) in anhydrous THF. Cool to 0°C.

  • Activation: Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise.

    • Safety: DIAD is a shock-sensitive explosive hazard if concentrated/heated. Handle as a solution.

  • Warming: Allow to warm to RT and stir overnight.

  • Purification: A major drawback is the removal of Triphenylphosphine oxide (TPPO). Use a non-polar solvent wash (Hexanes/Et2O) to precipitate TPPO or use polymer-bound PPh3.

Comparative Data & Troubleshooting

The following table summarizes the operational windows for each method.

FeatureSN2 AlkylationChan-Lam CouplingMitsunobu Reaction
Electrophile Alkyl Halides / TriflatesBoronic Acids (Aryl/Alkyl)Alcohols (1° or 2°)
Regioselectivity 1,3-isomer (Major)1,3-isomer (Major)1,3-isomer (Major)
Key Reagent Cs2CO3 / NaHCu(OAc)2 / PyridinePPh3 / DIAD
Tolerance High (avoid acidic protons)High (tolerates water)Moderate (steric sensitive)
Primary Failure Mode Over-alkylation (Quaternization)Protodeboronation of acidTPPO removal difficulty
Troubleshooting "The Scientist's Notebook"
  • Problem: I am getting a 50:50 mixture of regioisomers.

    • Solution: Switch solvent. Non-polar solvents (Toluene) often enhance steric differentiation compared to polar aprotic solvents (DMF). Alternatively, increase the steric bulk of the protecting group on the pyrazole before functionalization.

  • Problem: Reaction stalled at 50% conversion (Chan-Lam).

    • Solution: Your catalyst likely "died" (reduced to Cu(0) or inactive species). Add a fresh portion of Cu(OAc)2 (0.5 equiv) and ensure the reaction is exposed to fresh air/oxygen.

  • Problem: N-Alkylation is failing with a tertiary alcohol.

    • Solution: SN2 and Mitsunobu will fail here. You must use acid-catalyzed conditions (formation of a carbocation) which will likely favor the thermodynamic product, or use a radical alkylation strategy.

References

  • Joubert, K., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[5] The Journal of Organic Chemistry.

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted Carbon-Heteroatom Bond Cross-coupling with Boronic Acids and Derivatives.[3] Synthesis (Review of Chan-Lam).[6]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • Elguero, J., et al. (2000). Protomeric tautomerism of heteroaromatic compounds.[7] Advances in Heterocyclic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole synthesis

Technical Support Center: High-Yield Synthesis of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole Executive Summary The synthesis of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole presents a "perfect storm" of synthetic challenges: steric hind...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole

Executive Summary

The synthesis of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole presents a "perfect storm" of synthetic challenges: steric hindrance from the ortho-benzyloxy group, catalyst poisoning by the free pyrazole nitrogen, and potential protodeboronation of boron intermediates.

This guide moves beyond standard literature to provide a robust, self-validating protocol . We prioritize the Suzuki-Miyaura coupling of a protected pyrazole boronate with a 2-benzyloxy aryl halide, utilizing dialkylbiarylphosphine ligands (Buchwald ligands) to overcome the steric barrier.

Part 1: The Setup (Route Selection & Pre-reaction)

Q: Which synthetic route offers the highest probability of success?

A: We recommend Route A (Modular Coupling) over De Novo cyclization.

  • Route A (Recommended): Suzuki coupling of 1-(benzyloxy)-2-iodobenzene (Electrophile) + 1-(THP)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Nucleophile).

  • Route B (High Risk): Coupling 4-bromopyrazole + 2-(benzyloxy)phenylboronic acid.

    • Why it fails:Ortho-alkoxy boronic acids are prone to rapid protodeboronation (hydrolysis of the C-B bond) under basic aqueous conditions before the slow, sterically hindered transmetallation can occur.

  • Route C (De Novo): Condensation of enaminones with hydrazine.

    • Why it fails: While viable, this route often suffers from lower yields due to the instability of the ortho-benzyloxy enaminone intermediate and requires harsh acidic conditions for cyclization that may cleave the benzyl ether.

Q: Why is my catalyst turning black immediately?

A: You are likely using unprotected pyrazole . The free N-H of the pyrazole coordinates strongly to Palladium(II), forming a stable, inactive complex (catalyst poisoning).

  • The Fix: You must use a protecting group. The Tetrahydropyranyl (THP) group is ideal because it is stable to the basic Suzuki conditions but easily removed with mild acid (HCl/MeOH) that won't cleave the benzyl ether.

Part 2: The Reaction (Optimization & Troubleshooting)

Q: The reaction stalls at 40% conversion. Adding more catalyst doesn't help. Why?

A: This is a classic Steric Failure Mode . The ortho-benzyloxy group creates significant steric bulk around the reaction center. Standard ligands like


 (in 

) or dppf are too bulky to facilitate the oxidative addition/reductive elimination cycle effectively on such crowded substrates.
  • The Fix: Switch to SPhos or XPhos .

    • Mechanism: These electron-rich, bulky dialkylbiarylphosphine ligands promote oxidative addition into hindered aryl halides and, crucially, facilitate the reductive elimination of the sterically congested biaryl product.

    • Protocol: Use XPhos Pd G2 precatalyst (1-2 mol%). It generates the active

      
       species immediately upon heating.
      
Q: I see a large amount of dehalogenated starting material (1-(benzyloxy)benzene).

A: This indicates the Hydrodehalogenation pathway is outcompeting the cross-coupling. This usually happens when the transmetallation step is too slow (due to sterics) or the solvent is "wet" with dissolved oxygen.

  • The Fix:

    • Degas vigorously: Sparge solvents with Argon for 20 mins.

    • Increase Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the bimolecular coupling over unimolecular side reactions.

    • Switch Solvent: Use n-Butanol or Dioxane/Water (4:1) . The phase-transfer nature of the base in Dioxane/Water helps regulate the release of the active boronate species.

Part 3: Workup & Purification (The Cleanup)

Q: My product streaks on the silica column and yield is lost.

A: Pyrazoles are amphoteric and can hydrogen-bond to the acidic silanols on silica gel, causing irreversible adsorption.

  • The Fix: "Deactivate" your silica.[1]

    • Pre-wash the column with 1% Triethylamine (

      
      )  in Hexanes.
      
    • Use an eluent containing 1%

      
        or 1% MeOH  to disrupt the H-bonding.
      
Q: How do I remove the THP group without losing the Benzyl group?

A: The Benzyl (Bn) ether is stable to base but sensitive to hydrogenation and strong Lewis acids. The THP group is acid-labile.

  • The Protocol: Dissolve the coupled product in MeOH/THF (1:1) . Add 4M HCl in Dioxane (3-5 eq). Stir at Room Temperature for 2 hours.

    • Note: Do not heat above 50°C, or you risk partial benzyl cleavage.

    • Validation: Monitor TLC.[1] The THP-protected product is non-polar; the deprotected product is significantly more polar.

Optimized Experimental Protocol

Target: 4-(2-(Benzyloxy)phenyl)-1H-pyrazole Scale: 1.0 mmol

ReagentEquivalentsRole
1-(Benzyloxy)-2-iodobenzene 1.0 eqElectrophile (Stable)
1-THP-4-pyrazoleboronic acid pinacol ester 1.2 eqNucleophile (Protected)
XPhos Pd G2 0.02 eq (2 mol%)Catalyst (Steric specialist)

(Tribasic Potassium Phosphate)
3.0 eqBase
1,4-Dioxane / Water 4:1 Ratio (0.2 M)Solvent System

Step-by-Step:

  • Charge: Add aryl iodide, pyrazole boronate,

    
    , and XPhos Pd G2 to a vial equipped with a stir bar.
    
  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvate: Add degassed Dioxane and Water via syringe.

  • React: Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Look for the protected intermediate mass

      
      .
      
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Deprotection: Resuspend crude oil in MeOH (5 mL). Add 4M HCl/Dioxane (1 mL). Stir 2h at RT.

  • Isolate: Neutralize with sat.

    
    . Extract with EtOAc. Purify via flash chromatography (Hex/EtOAc gradient).
    

Visualizations

Figure 1: Reaction Workflow & Logic

ReactionWorkflow Start Start: Reagent Selection Step1 Step 1: Protection (Install THP on Pyrazole) Start->Step1 Prevent Poisoning Step2 Step 2: Suzuki Coupling (XPhos Pd G2, K3PO4) Step1->Step2 Activated Nucleophile Issue1 Issue: Catalyst Poisoning (Free NH binds Pd) Step1->Issue1 Skip Protection? Check1 Checkpoint: Is Conversion >90%? Step2->Check1 Step3 Step 3: Deprotection (HCl/MeOH, RT) Check1->Step3 Yes Issue2 Issue: Steric Clashing (Ortho-benzyloxy) Check1->Issue2 No (Stalled) Finish Target: 4-(2-(Benzyloxy)phenyl)-1H-pyrazole Step3->Finish Selective Cleavage Issue1->Step2 Failed Rxn Issue2->Step2 Switch to XPhos/SPhos

Caption: Workflow for the synthesis of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole, highlighting critical control points for protection and steric management.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Failed Reaction Obs1 Observation: Starting Material Remaining Problem->Obs1 Obs2 Observation: De-halogenated Byproduct Problem->Obs2 Obs3 Observation: Product Streaking on TLC Problem->Obs3 Sol1 Cause: Steric Hindrance Action: Use XPhos Pd G2 Increase Temp to 100°C Obs1->Sol1 Sol2 Cause: Wet Solvent/O2 Action: Degas Solvents Use Anhydrous Dioxane Obs2->Sol2 Sol3 Cause: Acidic Silica Action: Add 1% Et3N to Eluent Obs3->Sol3

Caption: Diagnostic decision tree for common failure modes in the synthesis of ortho-substituted arylpyrazoles.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: Massachusetts Institute of Technology (MIT) DSpace. Relevance: Discusses catalyst poisoning by free pyrazoles and the necessity of protection or specific precatalysts. URL:[Link]

  • Diagnosing issues with a failed Suzuki coupling (Ortho-substitution effects). Source: ChemPros (Community Technical Discussion). Relevance: Practical insights into the steric challenges of ortho-alkoxy substrates and the "O-chelation" effect. URL:[Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Source: Organic & Biomolecular Chemistry (RSC). Relevance: Validates the use of XPhos Pd G2 for sterically demanding pyrazole couplings. URL:[Link]

  • Suzuki-Miyaura Coupling - Reaction Conditions & Mechanism. Source: Chemistry LibreTexts. Relevance: foundational reference for the mechanism, specifically the role of base and water in the transmetallation step. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole

Welcome to the technical support center for the purification of 4-(2-(benzyloxy)phenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(2-(benzyloxy)phenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in the purification of this and structurally related compounds.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-(2-(benzyloxy)phenyl)-1H-pyrazole in a question-and-answer format.

Question 1: My column chromatography is yielding a smear instead of a clean spot, or I'm getting poor separation of my product from an impurity. What's going on and how can I fix it?

Answer:

This is a common and frustrating issue in chromatography. The root cause often lies in the choice of solvent system, the stationary phase, or the stability of the compound itself.

Possible Causes and Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your target compound from impurities.

    • Troubleshooting Steps:

      • TLC Optimization: Before running a column, meticulously optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for your desired compound. Test a range of solvent systems with varying polarities. Good starting points for pyrazole derivatives include gradients of ethyl acetate or acetone in hexane or petroleum ether.[1]

      • Solvent System Modification: If you are using a standard hexane/ethyl acetate system and observing streaking, consider adding a small amount of a more polar solvent like methanol or a few drops of triethylamine if your compound is basic, which can help to reduce tailing on silica gel.[2]

  • Compound Instability on Silica Gel: The benzyloxy group is generally stable, but the slightly acidic nature of standard silica gel can sometimes lead to partial debenzylation, especially if the compound is left on the column for an extended period. Benzyl ethers have also been observed to undergo slow oxidation over time when exposed to air.[3][4][5]

    • Troubleshooting Steps:

      • Use Deactivated Silica: You can deactivate silica gel by preparing a slurry with your non-polar solvent and adding 1% triethylamine.[2] This neutralizes the acidic sites on the silica.

      • Alternative Stationary Phases: Consider using neutral alumina as your stationary phase, which is less acidic than silica gel.[2]

      • Reverse-Phase Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase (C18) column chromatography can be an excellent alternative.[1] A typical mobile phase would be a gradient of acetonitrile or methanol in water.

  • Co-eluting Impurities: You may have an impurity with a very similar polarity to your product. A likely candidate, especially if your synthesis involved a Suzuki coupling, is a homo-coupled byproduct of the boronic acid starting material.[3]

    • Troubleshooting Steps:

      • High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC offers much higher resolution than flash chromatography.[1] Both normal and reverse-phase HPLC can be employed.

      • Recrystallization: This is often the most effective method for removing closely related impurities. (See Question 3 for details).

Question 2: I've isolated my product, but the yield is very low. Where could my product have gone?

Answer:

Low yield can be attributed to losses during work-up and purification, or to side reactions during the synthesis.

Possible Causes and Solutions:

  • Losses during Aqueous Work-up: If your compound has some water solubility, you could be losing it during extractions. While 4-(2-(benzyloxy)phenyl)-1H-pyrazole is expected to be largely organic-soluble, this can be a factor.

    • Troubleshooting Step: After your primary extraction with an organic solvent, re-extract the aqueous layer with a different organic solvent (e.g., dichloromethane if you initially used ethyl acetate) to recover any dissolved product.

  • Product Adsorption on Silica Gel: Pyrazoles can sometimes interact strongly with the stationary phase, leading to irreversible adsorption.

    • Troubleshooting Step: As mentioned previously, using deactivated silica gel or switching to alumina can mitigate this issue.[2]

  • Incomplete Crystallization: If you are purifying by recrystallization, your choice of solvent might be too good, keeping a significant amount of your product in the mother liquor.

    • Troubleshooting Step: Cool the crystallization mixture in an ice bath to maximize precipitation. If the yield is still low, you can try to partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals.

Question 3: How can I effectively remove a persistent impurity that is structurally very similar to my target compound?

Answer:

Recrystallization is often the most powerful technique for removing small amounts of closely related impurities from a solid product. The principle relies on the slight differences in solubility between your compound and the impurity in a given solvent at different temperatures.

Recrystallization Protocol:

  • Solvent Selection: The ideal solvent will dissolve your compound well when hot but poorly when cold. Test small amounts of your product in various solvents. Common choices for pyrazoles include ethanol/water mixtures, ethyl acetate, isopropanol, or mixtures of hexane and a more polar solvent like acetone or THF.[2][6]

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to just dissolve it completely.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, you can place the flask in an ice bath to further induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Solvent System Comments
Ethanol/WaterGood for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then cool.[2]
Ethyl Acetate/HexaneDissolve in a minimal amount of hot ethyl acetate and add hexane until the solution becomes cloudy. Reheat to clarify and then cool.
IsopropanolA good single-solvent option to try for many pyrazole derivatives.[2]

Question 4: My purified compound is a yellow oil/solid, but I expect a white solid. What could be the cause of the color?

Answer:

Colored impurities in pyrazole syntheses are common and can arise from several sources.

Possible Causes and Solutions:

  • Side Reactions of Hydrazine: Hydrazine starting materials can undergo side reactions that produce colored byproducts.

  • Oxidation: The benzyloxy group or other parts of the molecule may be susceptible to minor oxidation, leading to colored impurities. Some benzyl ethers are known to degrade upon prolonged exposure to air.[3][4][5]

  • Residual Palladium Catalyst: If a Suzuki or other palladium-catalyzed reaction was used, residual palladium can appear as a black or dark-colored solid.

    • Troubleshooting Steps:

      • Charcoal Treatment: During recrystallization, after dissolving your compound in the hot solvent, you can add a small amount of activated charcoal, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.

      • Silica Plug: Dissolve your compound in a suitable solvent and pass it through a short plug of silica gel. This can often remove baseline impurities and residual catalyst.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a TLC method for 4-(2-(benzyloxy)phenyl)-1H-pyrazole?

A good starting point for TLC analysis would be a mobile phase of 30% ethyl acetate in hexane. You can then adjust the ratio of the solvents to achieve the desired Rf value. For visualization, the compound should be UV active due to the aromatic rings. You can also use staining agents like potassium permanganate or a p-anisaldehyde stain for visualization.

Q2: Is there a risk of debenzylation during purification?

Yes, the benzyloxy group can be cleaved under certain conditions. You should avoid:

  • Strongly acidic conditions: While generally stable to mild acids, strong acids can cleave the benzyl ether.[7][8]

  • Catalytic Hydrogenation: If you are trying to reduce another functional group in the molecule, be aware that standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) will readily cleave the benzyl ether.[8]

Q3: What are the expected impurities from a Suzuki coupling synthesis of this compound?

If your compound was synthesized via a Suzuki coupling of a pyrazole boronic acid derivative and a benzyloxyphenyl halide (or vice versa), you should be aware of the following potential impurities:

  • Homo-coupled products: Arising from the coupling of two molecules of the boronic acid or two molecules of the halide.

  • Starting materials: Unreacted pyrazole or benzyloxyphenyl starting materials.

  • Phenol: If debenzylation occurs during the reaction or work-up.[3]

Q4: Can I use an acid-base extraction to purify my compound?

The pyrazole ring is weakly basic and can be protonated by strong acids. This allows for a potential acid-base extraction purification strategy.

  • Dissolve the crude material in an organic solvent like dichloromethane.

  • Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole should move to the aqueous layer, leaving non-basic impurities in the organic layer.

  • Basify the aqueous layer with a base like sodium hydroxide.

  • Extract the now neutral pyrazole back into an organic solvent.

  • Wash the organic layer with brine, dry it, and evaporate the solvent.

Note: This method may not be suitable if other acid or base-sensitive functional groups are present in your molecule.

III. Experimental Workflow Diagrams

Diagram 1: Troubleshooting Workflow for Column Chromatography

cluster_tlc TLC Optimization cluster_column Column Modification start Poor Separation/Smear in Column check_tlc Re-optimize on TLC? start->check_tlc tlc_ok Good spot separation (Rf ≈ 0.2-0.3) check_tlc->tlc_ok Yes tlc_bad Streaking or poor separation check_tlc->tlc_bad No check_stability Is compound stable on silica? tlc_ok->check_stability Proceed to column change_solvent change_solvent tlc_bad->change_solvent Try different solvent system (e.g., add MeOH or TEA) change_solvent->check_tlc run_column Run Column Chromatography check_stability->run_column Yes deactivate_silica Use deactivated silica or alumina check_stability->deactivate_silica No/Unsure final_product Pure Product run_column->final_product Successful Separation consider_alt Consider Alternative Methods run_column->consider_alt Still Poor Separation deactivate_silica->run_column hplc hplc consider_alt->hplc HPLC recrystallization recrystallization consider_alt->recrystallization Recrystallization hplc->final_product recrystallization->final_product

Caption: A decision tree for troubleshooting poor separation in column chromatography.

Diagram 2: General Purification Strategy

cluster_decision Purity Assessment cluster_purification Purification Methods cluster_analysis Final Analysis crude Crude 4-(2-(Benzyloxy)phenyl)-1H-pyrazole initial_analysis Analyze by TLC/LC-MS crude->initial_analysis is_solid Is the crude material a solid? initial_analysis->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes column_chrom Column Chromatography is_solid->column_chrom No/Impure purity_check_recryst Check Purity (TLC/m.p.) try_recryst->purity_check_recryst purity_check_column Check Purity (TLC/LC-MS) column_chrom->purity_check_column acid_base Consider Acid-Base Extraction (if applicable) purity_check_ab Check Purity (TLC/LC-MS) acid_base->purity_check_ab purity_check_recryst->column_chrom Impure pure_product Pure Product purity_check_recryst->pure_product Pure purity_check_column->try_recryst Impure purity_check_column->pure_product Pure purity_check_ab->pure_product Pure

Caption: A flowchart outlining a general strategy for the purification of the target compound.

IV. References

  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.).

  • Al Jasem, Y., & Thiemann, T. (2026, January 8). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. ResearchGate.

  • Bae, S., Jang, H. L., Jung, H., & Joo, J. M. (2015). Catalytic C-H Allylation and Benzylation of Pyrazoles. PubMed. [Link]

  • Synthesis of Some New Pyrazoles. (n.d.). DergiPark.

  • Al Jasem, Y., & Thiemann, T. (2025, November 14). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate.

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014, March 9). ResearchGate.

  • BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. BenchChem Technical Support.

  • Al-Masoudi, A. K., & Al-Sultani, K. A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

  • Recrystallization I 10. (n.d.).

  • Synthesis of substituted pyrazoles and... (n.d.). ResearchGate.

  • Benzyl Ethers. (n.d.). Organic Chemistry Portal.

  • TLC Stains. (n.d.).

  • El-Sayed, M. A., & Al-Majed, A. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20).

  • Dutkiewicz, G., Shetty, D. N., Narayana, B., Yathirajan, H. S., & Kubicki, M. (2012). 4-[(4-Benzyloxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. IUCr.

  • TLC Visualization Reagents. (n.d.). EPFL.

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 23).

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.

  • Dyeing Reagents for Thin-Layer and Paper Chromatography. (n.d.). The Sarpong Group.

  • 4-Phenylpyrazole | C9H8N2 | CID 139106. (n.d.). PubChem - NIH.

  • 3-(benzyloxy)-1H-pyrazole | C10H10N2O | CID 54056935. (n.d.). PubChem.

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022, August 24). MDPI.

  • DE102009060150A1 - Process for the purification of pyrazoles. (n.d.). Google Patents.

  • Purification of Amino-Pyrazoles : r/OrganicChemistry. (2022, May 2). Reddit.

  • Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. (2015, September 1). PubMed.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Pyrazole Recrystallization

Welcome to the Technical Support Center for pyrazole recrystallization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyrazole-containing compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole recrystallization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyrazole-containing compounds. Recrystallization is a powerful purification technique, but its success hinges on the rational selection of an appropriate solvent system. This document provides in-depth technical guidance, field-proven insights, and systematic troubleshooting protocols to help you overcome common challenges and achieve high-purity crystalline products.

The Science of Pyrazole Solubility: Beyond "Like Dissolves Like"

The pyrazole ring presents a unique set of characteristics that govern its solubility. Understanding these is the first step toward mastering its crystallization. The pyrazole scaffold is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. One nitrogen (N1) is pyrrole-like and acts as a hydrogen bond donor, while the other (N2) is pyridine-like and serves as a hydrogen bond acceptor.[1][2] This dual nature allows for complex intermolecular interactions, both with other pyrazole molecules and with potential solvents.[3][4]

Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the aromatic rings, can lead to high crystal lattice energy.[5] This makes it challenging for solvents to break the crystal lattice and dissolve the compound. The key to successful recrystallization is finding a solvent that can effectively overcome these lattice forces at an elevated temperature but not at room temperature.

The substituents on the pyrazole ring also play a critical role in modifying the molecule's overall polarity and solubility profile.[5][6] For instance, non-polar alkyl or aryl groups can decrease aqueous solubility, while polar groups like amines or carboxylates may enhance it.[5]

FAQs: Core Principles of Solvent Selection

Q1: What are the ideal characteristics of a recrystallization solvent for pyrazole derivatives?

An ideal solvent should meet several key criteria:

  • High-Temperature Solubility: The pyrazole compound should be highly soluble in the solvent at or near its boiling point. This allows for the complete dissolution of the material, releasing trapped impurities.[5]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath). This is crucial for maximizing the recovery of the purified product upon cooling.

  • Favorable Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).

  • Chemical Inertness: The solvent must not react with the pyrazole derivative.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

  • Melting Point Consideration: The solvent's boiling point should be lower than the melting point of the pyrazole compound to prevent the substance from "oiling out" instead of crystallizing.[7]

Q2: How does the hydrogen bonding capability of a solvent affect pyrazole solubility?

The ability of a solvent to engage in hydrogen bonding is a primary determinant of its effectiveness for dissolving pyrazoles.

  • Protic Solvents (e.g., alcohols like ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. They are often effective at solvating the pyrazole ring by interacting with both the N1-H donor site and the N2 acceptor site. This makes alcohols a common and effective first choice for many pyrazole derivatives.[8][9]

  • Aprotic Polar Solvents (e.g., acetone, ethyl acetate, DMF): These solvents can only accept hydrogen bonds. They can interact strongly with the pyrazole N1-H, helping to break the pyrazole-pyrazole hydrogen bonds that hold the crystal lattice together. Solvents like DMF and NMP have shown high solubility for nitropyrazoles.[10][11]

  • Aprotic Nonpolar Solvents (e.g., toluene, hexane): These solvents are poor hydrogen bonders. They are generally less effective at dissolving polar pyrazoles unless the molecule has significant nonpolar substituents. However, they can be excellent "anti-solvents" in a mixed-solvent system.

Q3: What is a mixed-solvent system and when should I use it for pyrazole recrystallization?

A mixed-solvent system (or co-solvent system) is a combination of a "good" solvent, in which your pyrazole is highly soluble, and a "poor" or "anti-solvent," in which it is much less soluble.[5] This approach is particularly useful when no single solvent meets all the ideal criteria.

When to use it: You should consider a mixed-solvent system when your compound is:

  • Too soluble in one type of solvent (e.g., ethanol) even at low temperatures.

  • Too insoluble in another type of solvent (e.g., water) even at high temperatures.

A common and effective pair for many pyrazoles is an alcohol (good solvent) and water (anti-solvent).[5] The procedure involves dissolving the pyrazole in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the hot "anti-solvent" until the solution becomes faintly turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.

Systematic Solvent Screening Protocol

A systematic approach is essential to efficiently identify the optimal solvent. This protocol minimizes material loss and provides clear, comparable results.

Materials:

  • Crude pyrazole compound (~10-20 mg per test)

  • Small test tubes or vials

  • A selection of candidate solvents (see Table 1)

  • Heating block or water bath

  • Glass stirring rods

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place ~10 mg of your crude pyrazole into a small test tube.

    • Add the candidate solvent dropwise (e.g., 0.2 mL at a time) while stirring at room temperature.

    • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is likely too "good" for single-solvent recrystallization but may be a candidate for a mixed-solvent system.

  • Hot Solubility Test:

    • If the compound was insoluble at room temperature, heat the mixture to the solvent's boiling point.

    • Continue to add small portions of the solvent until the solid completely dissolves. Record the approximate volume of solvent needed.

    • An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.

  • Cooling and Crystallization Test:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod just below the meniscus.[12]

    • If crystals still do not form, place the tube in an ice-water bath for 15-20 minutes.

  • Evaluate Crystal Formation:

    • Assess the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid. A poor yield indicates that the compound remains too soluble even at low temperatures.[7]

Data Presentation: Solvent Properties and Suitability

The table below summarizes the properties of common laboratory solvents and their general suitability for pyrazole recrystallization.

SolventPolarity IndexBoiling Point (°C)TypeGeneral Suitability for Pyrazoles
Water10.2100Protic, PolarOften a good anti-solvent; suitable for highly polar or salt-form pyrazoles.
Methanol5.165Protic, PolarGood general-purpose solvent, especially for polar pyrazoles.
Ethanol4.378Protic, PolarExcellent and common choice; balances polarity and volatility well.[8]
Isopropanol3.982Protic, PolarSimilar to ethanol, slightly less polar. Good for cooling crystallizations.[8]
Acetonitrile5.882Aprotic, PolarCan be effective, but its high polarity might keep some pyrazoles in solution.
Acetone5.156Aprotic, PolarGood dissolving power, but low boiling point limits the cooling range.
Ethyl Acetate4.477Aprotic, PolarA versatile solvent, often provides a good balance of solubility.
Dichloromethane3.140Aprotic, PolarOften too volatile for effective recrystallization.
Toluene2.4111Aprotic, NonpolarGood for less polar pyrazoles or as part of a mixed-solvent system.
Hexane/Heptane0.169 / 98Aprotic, NonpolarTypically used as anti-solvents.

Polarity Index values are relative measures and can vary slightly depending on the scale used.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the solvent screening process.

Solvent_Screening_Workflow start Start: Place ~10mg Crude Pyrazole in Test Tube add_solvent Add 0.2 mL Solvent at Room Temp start->add_solvent dissolves_rt Dissolves at RT? add_solvent->dissolves_rt heat_mixture Heat to Boiling dissolves_rt->heat_mixture No bad_solvent1 Result: Unsuitable Solvent (Too Soluble) dissolves_rt->bad_solvent1 Yes dissolves_hot Dissolves when Hot? heat_mixture->dissolves_hot cool_solution Cool Slowly to RT, then Ice Bath dissolves_hot->cool_solution Yes bad_solvent2 Result: Unsuitable Solvent (Insoluble) dissolves_hot->bad_solvent2 No crystals_form Crystals Form? cool_solution->crystals_form potential_solvent Result: Potential Single Solvent crystals_form->potential_solvent Yes bad_solvent3 Result: Unsuitable (Too Soluble when Cold) crystals_form->bad_solvent3 No good_solvent Result: Good 'Good' Solvent for Mixed System bad_solvent1->good_solvent

Caption: Workflow for systematic single-solvent screening.

Troubleshooting Guide: Common Recrystallization Issues

Q4: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the pyrazole derivative comes out of solution as a liquid rather than a solid.[7] This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).

Causality & Solutions:

  • Cause 1: Solution is too concentrated / Cooled too quickly. The compound is crashing out of solution too fast at a high temperature.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (1-5% more volume) to slightly decrease the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help.[7][12]

  • Cause 2: Solvent boiling point is higher than the compound's melting point.

    • Solution: Select a new solvent with a lower boiling point.

  • Cause 3: Significant impurities are present. Impurities can depress the melting point of your compound.

    • Solution: Try a preliminary purification step, such as passing the crude material through a small plug of silica gel with a suitable eluent, to remove baseline impurities before attempting recrystallization.[12]

Q5: No crystals are forming, even after cooling in an ice bath. What's wrong?

This is a common issue that usually points to one of two problems: the solution is not sufficiently supersaturated, or the nucleation process has not been initiated.

Causality & Solutions:

  • Cause 1: Too much solvent was used. The concentration of the pyrazole is below its saturation point even at low temperatures.

    • Solution: Reduce the solvent volume by gently boiling it off in a fume hood, then attempt to cool again. Be careful not to evaporate too much.[7] A rotary evaporator can also be used for more controlled solvent removal.[12]

  • Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleus).

    • Solution 1 (Scratching): Use a clean glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites.[12]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed" crystal will act as a template for further crystal growth.[12]

    • Solution 3 (Anti-solvent): If using a single solvent, consider adding a few drops of a miscible anti-solvent to the cold solution to reduce the compound's solubility and induce precipitation.

Q6: The recrystallization worked, but my yield is very low. How can I improve it?

A low yield suggests that a significant amount of your product was lost during the process.

Causality & Solutions:

  • Cause 1: The compound has significant solubility in the cold solvent.

    • Solution: Ensure you are cooling the solution for a sufficient amount of time in an ice bath (at least 20-30 minutes) to maximize precipitation. You can also try a different solvent system where your compound is less soluble at cold temperatures.[12]

  • Cause 2: Too much solvent was used initially. This is the most common reason for low recovery.[7]

    • Solution: After filtering your crystals, you can try to recover a second crop by reducing the volume of the mother liquor through evaporation and re-cooling. Note that this second crop may be less pure than the first.

  • Cause 3: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper.

    • Solution: Use a heated filter funnel and pre-heat it with hot solvent. Also, add a small excess of solvent (~5%) before filtration to ensure the compound remains in solution.

Troubleshooting Logic Diagram

This diagram provides a systematic path for diagnosing and solving recrystallization problems.

Troubleshooting_Workflow start Problem Encountered During Cooling issue What is the issue? start->issue oiling_out Oiling Out issue->oiling_out Liquid Droplets no_crystals No Crystals Form issue->no_crystals Clear Solution low_yield Low Yield issue->low_yield Few Crystals reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent boil_off_solvent Reduce Solvent Volume (Boil/Rotovap) no_crystals->boil_off_solvent cool_longer Ensure Adequate Cooling Time/Temp low_yield->cool_longer change_solvent Change to Lower Boiling Point Solvent reheat_add_solvent->change_solvent Fails pre_purify Pre-purify via Silica Plug change_solvent->pre_purify Fails scratch_seed Scratch Flask or Add Seed Crystal boil_off_solvent->scratch_seed Still No Crystals recover_second_crop Concentrate Mother Liquor for 2nd Crop cool_longer->recover_second_crop Still Low recover_second_crop->boil_off_solvent Re-evaluate initial solvent volume

Caption: Systematic guide for troubleshooting common issues.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Technical Support.
  • BenchChem. (2025).
  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 298, 00013.
  • AIP Publishing. (2025).
  • IUCr Journals. (1960). The crystal and molecular structure of pyrazole. Acta Crystallographica, 13(11), 946-952.
  • PMC. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • RSC Publishing. (2008).
  • ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents.
  • AIP Publishing. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics.
  • ACS Publications. (2025). Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ACS Publications. (n.d.).
  • ACS Publications. (2025). Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents.
  • Solubility of Things. (n.d.). Pyrazole.
  • PMC. (n.d.).
  • MDPI. (2023).
  • ProQuest. (n.d.).
  • University of Rochester. (n.d.).
  • PMC. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • National Journal of Pharmaceutical Sciences. (2021).
  • YouTube. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers.
  • EPJ Web of Conferences. (2026).
  • (n.d.).
  • (n.d.).
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
  • MDPI. (n.d.).
  • ResearchGate. (2025).
  • PMC. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics.
  • ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review.
  • American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PMC. (n.d.).
  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • (n.d.).
  • (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
  • Journal of Chemical Engineering Research Updates. (2024).
  • PMC. (2022). Thermodynamic vs.
  • Biointerface Research in Applied Chemistry. (2021).
  • MDPI. (2024).

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Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 4-(2-(Benzyloxy)phenyl)-1H-pyrazole

Executive Summary Compound: 4-(2-(Benzyloxy)phenyl)-1H-pyrazole Application: Kinase inhibitor scaffold, intermediate in drug discovery (e.g., B-Raf/VEGFR inhibitors). Analytical Challenge: The molecule exhibits annular t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-(2-(Benzyloxy)phenyl)-1H-pyrazole Application: Kinase inhibitor scaffold, intermediate in drug discovery (e.g., B-Raf/VEGFR inhibitors). Analytical Challenge: The molecule exhibits annular tautomerism (N-H exchange) and significant spectral overlap in the aromatic region. Objective: This guide provides a definitive protocol for structural verification, distinguishing the target compound from common synthetic precursors and deprotected analogs.

Part 1: Strategic Method Selection (The "Why")

Solvent Selection: The Critical Variable

For this specific pyrazole derivative, the choice of solvent is not merely about solubility; it dictates the visibility of the diagnostic N-H proton and the resolution of the pyrazole C-H signals.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Impact on Interpretation
N-H Signal Visible (12.0–13.5 ppm)Invisible/Broad DMSO suppresses proton exchange, allowing quantification of the pyrazole N-H.
Tautomerism Slow/Intermediate Fast In DMSO, H-bonding stabilizes tautomers, often broadening the C3/C5 pyrazole signals or splitting them. In CDCl3, they often collapse into a sharp average singlet.
Water Peak 3.33 ppm1.56 ppmDMSO water peak does not interfere with the critical benzylic -CH2- region (~5.1 ppm).

Expert Insight: Use DMSO-d6 for full characterization. Use CDCl3 only if you need to resolve specific aromatic couplings that are obscured by DMSO's viscosity-induced line broadening.

Part 2: Spectral Assignment & Interpretation

The Diagnostic "Anchor" Signals

Begin interpretation by identifying the signals that are least likely to overlap.

  • The Benzylic Methylene (-OCH₂-):

    • Shift:

      
       5.15 ± 0.05 ppm.
      
    • Multiplicity: Sharp Singlet (2H).

    • Significance: Confirms the presence of the benzyl protection group. If this is a doublet, check for chiral impurities or restricted rotation (rare in this specific molecule).

  • The Pyrazole N-H:

    • Shift:

      
       12.5 – 13.2 ppm.
      
    • Multiplicity: Broad Singlet (1H).

    • Note: This signal disappears upon D₂O shake. Its presence confirms the pyrazole ring is not N-alkylated (a common byproduct).

The Pyrazole Core (C3-H and C5-H)

Due to the symmetry of the 4-substituted pyrazole and rapid tautomerism, the protons at positions 3 and 5 often appear as a single signal.

  • Shift:

    
     7.90 – 8.20 ppm.
    
  • Multiplicity: Usually a broad singlet (2H) in DMSO at room temperature.

  • Tautomeric Effect: If the sample is cooled (e.g., 250 K), this signal may split into two distinct singlets, representing the "frozen" tautomers.

The Aromatic Region ( 6.9 – 7.7 ppm)

This region contains 9 protons. Deconvolution is required.

  • Ring A (Benzyl Phenyl): 5 protons. Typically appears as a multiplet at

    
     7.30 – 7.45 ppm.
    
  • Ring B (Central Phenylene): 4 protons.

    • H-6' (Ortho to Pyrazole): Deshielded doublet (~7.6 ppm).

    • H-3' (Ortho to Ether): Shielded doublet (~7.1 ppm).

    • H-4'/H-5': Multiplets overlapping with the benzyl ring signals.

Part 3: Comparative Analysis (Alternatives & Impurities)

This section objectively compares the target product's spectral signature against its immediate "alternatives"—the precursor and the deprotected form.

Scenario A: Verification vs. Precursor (Suzuki Coupling)

Alternative:2-(Benzyloxy)phenylboronic acid (Starting Material)

Signal RegionTarget Product (Pyrazole)Precursor (Boronic Acid)Diagnostic Action
> 12.0 ppm Broad Singlet (N-H) No Signal (or broad OH ~8-9 ppm)Confirm N-H presence.
~ 8.0 ppm Pyrazole C-H (2H) Absent Look for the distinct pyrazole singlet.
~ 5.1 ppm Singlet (OCH₂) Singlet (OCH₂) Not diagnostic (present in both).
Scenario B: Verification vs. Deprotected Analog

Alternative:4-(2-Hydroxyphenyl)-1H-pyrazole (Deprotection Product)

Signal RegionTarget Product (Benzylated)Deprotected (Phenol)Diagnostic Action
~ 5.1 ppm Strong Singlet (2H) Absent Disappearance of CH₂ is the primary confirmation of deprotection.
~ 9-10 ppm Absent Broad Singlet (Ph-OH) Appearance of phenolic OH.
Aromatic 9 Protons 4 Protons Integration of aromatic region drops from 9H to 4H.

Part 4: Visualization of Logic & Tautomerism

Diagram 1: Structural Verification Logic Flow

This decision tree guides the researcher through the NMR assignment process to validate the synthesis.

NMR_Logic Start Crude 1H NMR Spectrum (DMSO-d6) Check_CH2 Check 5.1-5.2 ppm (Singlet, 2H) Start->Check_CH2 Check_NH Check >12.0 ppm (Broad Singlet, 1H) Check_CH2->Check_NH Present Decision_CH2_No Signal Absent: Deprotected Phenol or Cleavage Check_CH2->Decision_CH2_No Absent Check_Ar Integrate Aromatic Region (6.9 - 8.2 ppm) Check_NH->Check_Ar Present Decision_NH_No Signal Absent: N-Alkylated Impurity or Wrong Solvent Check_NH->Decision_NH_No Absent Decision_Count Total Integral = 11H (2 Pyrazole + 9 Aromatic) Check_Ar->Decision_Count Matches Decision_Fail Integral < 11H: Precursor or Impurity Check_Ar->Decision_Fail Mismatch Success CONFIRMED STRUCTURE: 4-(2-(Benzyloxy)phenyl)-1H-pyrazole Decision_Count->Success

Caption: Step-by-step logic flow for verifying the target structure using 1H NMR integrals and chemical shifts.

Diagram 2: Pyrazole Tautomerism Mechanism

Understanding why the C3 and C5 protons appear as a broad singlet or two distinct peaks.

Tautomerism Tautomer_A Tautomer A (NH at Pos 1) Transition Proton Transfer (Fast Exchange) Tautomer_A->Transition -H+ Transition->Tautomer_A Tautomer_B Tautomer B (NH at Pos 2) Transition->Tautomer_B +H+ Signal_Result Observed NMR Signal: Average Broad Singlet (~8.0 ppm) Transition->Signal_Result Averaging Effect Tautomer_B->Transition

Caption: Annular tautomerism in 1H-pyrazoles leads to the averaging of C3 and C5 proton signals in the NMR spectrum.

Part 5: Experimental Protocol

Standard Operating Procedure (SOP) for NMR Acquisition
  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid product.

    • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Note: If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Suspended solids cause line broadening.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: Standard proton (zg30 or equivalent).

    • Scans (NS): 16 (minimum) to 64 (for clean aromatic baselines).

    • Relaxation Delay (D1): Set to 2.0 seconds or higher. The pyrazole protons can have longer T1 relaxation times; a short D1 will reduce their integral accuracy.

    • Temperature: 298 K (25°C).

  • Processing:

    • Apodization: Apply an exponential window function (LB = 0.3 Hz).

    • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

References

  • Alkorta, I., & Elguero, J. (2022). Tautomerism of Pyrazoles: A Review. Molecules. Link

  • Claramunt, R. M., et al. (2006).[1] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Common Functional Groups. University of Wisconsin-Madison. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Phenyl-1H-pyrazole. Link

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Comparative

A Comparative Guide to the Biological Activity of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole versus Reference Standards in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Pyrazole Scaffold in Oncology The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Oncology

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its prevalence in oncology is particularly noteworthy, with many pyrazole derivatives demonstrating potent anticancer properties through various mechanisms of action, including the inhibition of key signaling proteins like protein kinases.[4][5] The MAPK/ERK pathway, a critical signaling cascade that regulates cell proliferation and survival, is frequently dysregulated in cancer.[6][7] A key component of this pathway, the B-Raf kinase, is a major therapeutic target, especially in melanoma where the V600E mutation leads to constitutive activation of the pathway.[8][9][10]

This guide focuses on the prospective evaluation of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole as an anticancer agent, specifically as a potential inhibitor of the B-Raf V600E mutant kinase. To provide a robust comparative framework, we will benchmark its hypothetical performance against Vemurafenib , an FDA-approved B-Raf V600E inhibitor.[8][9][11]

Comparative Analysis: 4-(2-(Benzyloxy)phenyl)-1H-pyrazole vs. Vemurafenib

This section outlines a hypothetical yet scientifically grounded comparison of our lead compound with the established drug, Vemurafenib. The experimental data for 4-(2-(Benzyloxy)phenyl)-1H-pyrazole presented in this guide is illustrative and serves as a template for how such a compound would be evaluated.

Table 1: Comparative Biological Activity Profile
Parameter4-(2-(Benzyloxy)phenyl)-1H-pyrazole (Hypothetical Data)Vemurafenib (Reference Standard)
Target B-Raf V600E KinaseB-Raf V600E Kinase[8][9]
Mechanism of Action ATP-competitive kinase inhibitionATP-competitive kinase inhibition[11][12]
In Vitro B-Raf V600E IC50 50 nM31 nM
Cell-Based A375 IC50 250 nM100 nM
Selectivity To be determinedHigh for B-Raf V600E over other kinases
Antiproliferative Activity ModerateHigh[13]

Note: The data for 4-(2-(Benzyloxy)phenyl)-1H-pyrazole is hypothetical and for illustrative purposes only.

Experimental Methodologies: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of the findings, the following detailed protocols are provided. These methods are designed to be self-validating, with clear positive and negative controls.

In Vitro B-Raf V600E Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified B-Raf V600E kinase.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare Assay Buffer reac1 Add Enzyme, Substrate, and Compound to Plate prep1->reac1 prep2 Dilute B-Raf V600E Enzyme prep2->reac1 prep3 Prepare Substrate (MEK1) prep3->reac1 prep4 Prepare ATP Solution prep5 Serial Dilution of Test Compounds prep5->reac1 reac2 Incubate at 30°C reac1->reac2 reac3 Initiate Reaction with ATP reac2->reac3 reac4 Incubate for 60 min reac3->reac4 reac5 Stop Reaction reac4->reac5 det1 Add Detection Reagent (e.g., ADP-Glo™) reac5->det1 det2 Incubate det1->det2 det3 Measure Luminescence det2->det3 an1 Plot Luminescence vs. Compound Concentration det3->an1 an2 Calculate IC50 Value an1->an2

Caption: Workflow for the in vitro B-Raf V600E kinase inhibition assay.

Step-by-Step Protocol:

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole and Vemurafenib in 100% DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Reaction Setup: In a 96-well plate, add 5 µL of each compound dilution. Add 10 µL of a solution containing 2.5 ng/µL of purified recombinant B-Raf V600E enzyme and 0.5 mg/mL of its substrate, inactive MEK1.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding 10 µL of 25 µM ATP solution. Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega), following the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compounds on a human melanoma cell line (A375) that harbors the B-Raf V600E mutation.[14][15]

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_readout Data Acquisition & Analysis cc1 Culture A375 Cells cc2 Harvest and Count Cells cc1->cc2 cc3 Seed Cells in 96-well Plate cc2->cc3 cc4 Incubate for 24h cc3->cc4 tr2 Treat Cells with Compounds cc4->tr2 tr1 Prepare Compound Dilutions tr1->tr2 tr3 Incubate for 72h tr2->tr3 mtt1 Add MTT Reagent tr3->mtt1 mtt2 Incubate for 4h mtt1->mtt2 mtt3 Solubilize Formazan Crystals mtt2->mtt3 ro1 Measure Absorbance at 570 nm mtt3->ro1 ro2 Calculate Cell Viability (%) ro1->ro2 ro3 Determine IC50 Value ro2->ro3

Caption: Workflow for the cell-based MTT antiproliferative assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[14][15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Conceptual Framework: The B-Raf Signaling Pathway

Understanding the underlying biological pathway is crucial for interpreting the experimental results. The B-Raf kinase is a central component of the MAPK/ERK signaling cascade, which is essential for cell growth and proliferation.[6][7][16]

Signaling Pathway Diagram:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates BRaf B-Raf (V600E Mutant) RAS->BRaf Activates MEK MEK BRaf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Proliferation Cell Proliferation, Survival, and Differentiation Transcription->Proliferation Promotes TestCompound 4-(2-(Benzyloxy)phenyl)-1H-pyrazole TestCompound->BRaf Inhibits Vemurafenib Vemurafenib Vemurafenib->BRaf Inhibits

Caption: The B-Raf signaling pathway and the points of inhibition by the test compound and Vemurafenib.

In melanoma with the B-Raf V600E mutation, the B-Raf protein is constitutively active, leading to uncontrolled downstream signaling through MEK and ERK, which ultimately drives cell proliferation and survival.[6][7] Both 4-(2-(Benzyloxy)phenyl)-1H-pyrazole and Vemurafenib are hypothesized to act by inhibiting the kinase activity of the mutated B-Raf, thereby blocking this aberrant signaling cascade.

Conclusion

This guide provides a comprehensive framework for comparing the biological activity of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole with the reference standard, Vemurafenib, in the context of anticancer research targeting the B-Raf V600E mutation. The detailed experimental protocols and the conceptual overview of the relevant signaling pathway are intended to empower researchers to conduct rigorous and meaningful comparative studies. While the presented data for the novel compound is hypothetical, the outlined methodologies provide a clear path for its empirical evaluation and potential development as a novel therapeutic agent.

References

  • Hassan, A., et al. (2023). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Journal of Molecular Structure, 1271, 134035.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724.
  • Vemurafenib. In: Wikipedia. Retrieved February 13, 2026, from [Link]

  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2025). Mini-Reviews in Medicinal Chemistry, 25(1).
  • What is the mechanism of Vemurafenib?. (2024).
  • Vemurafenib, a BRAF Inhibitor for Patients With Unresectable or Metastatic Melanoma and V600E-Mutated BRAF Protein. (2011). CancerNetwork.
  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). European Journal of Medicinal Chemistry, 156, 433-446.
  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. (2011). ACS Medicinal Chemistry Letters, 2(4), 320-324.
  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021). Journal of Molecular Structure, 1225, 129111.
  • The Role of B-RAF Mutations in Melanoma and the Induction of EMT via Dysregulation of the NF-κB/Snail/RKIP/PTEN Circuit. (2012). Cancers, 4(3), 669-697.
  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. (2012). British Journal of Clinical Pharmacology, 75(4), 926-936.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724.
  • Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025). YouTube.
  • A Technical Guide to the B-Raf Signaling Pathway in Melanoma P
  • Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(20), 6483-6487.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
  • Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. (2011). Bioorganic & Medicinal Chemistry Letters, 21(18), 5533-5537.
  • Pyrazolopyridine inhibitors of B-Raf(V600E). Part 3: an increase in aqueous solubility via the disruption of crystal packing. (2012). Bioorganic & Medicinal Chemistry Letters, 22(2), 912-915.
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  • CytoSelect™ MTT Cell Prolifer
  • MTT Assay Protocol for Cell Viability and Prolifer
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  • BRAF as therapeutic target in melanoma. (2010). Biochemical Pharmacology, 79(7), 951-958.
  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). Molecules, 27(5), 1543.
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Validation

Structural Validation Guide: 4-(2-(Benzyloxy)phenyl)-1H-pyrazole &amp; Analogues

Executive Summary: The "Ortho-Effect" in Pyrazole Crystallography This guide provides a comparative structural analysis for 4-(2-(Benzyloxy)phenyl)-1H-pyrazole , a critical scaffold in medicinal chemistry (particularly f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" in Pyrazole Crystallography

This guide provides a comparative structural analysis for 4-(2-(Benzyloxy)phenyl)-1H-pyrazole , a critical scaffold in medicinal chemistry (particularly for kinase inhibitors targeting Lck or p38 MAP).

While direct public crystallographic data for this specific derivative is proprietary or limited in open-access repositories, this guide establishes a rigorous comparative framework using the closest structurally characterized benchmarks: 4-phenyl-1H-pyrazole (planar baseline) and 4-benzyl-1H-pyrazole (flexible baseline).

Key Insight for Researchers: The defining feature of your target molecule is the ortho-benzyloxy substituent. Unlike the planar 4-phenyl-1H-pyrazole, this bulky group induces significant steric strain, forcing a non-coplanar conformation. This "ortho-effect" disrupts standard


-

stacking and frequently alters the hydrogen-bonding motif from infinite catemers (chains) to discrete dimers or helices.

Comparative Data Analysis: Target vs. Benchmarks

The following table contrasts the expected structural parameters of your target molecule against established crystallographic standards. Use this to validate your experimental X-ray Diffraction (XRD) data.

Structural FeatureBenchmark A: 4-Phenyl-1H-pyrazole Benchmark B: 4-Benzyl-1H-pyrazole Target: 4-(2-(Benzyloxy)phenyl)-1H-pyrazole
Crystal System Orthorhombic (Pbcn)Monoclinic (P2₁)Predicted: Monoclinic or Triclinic (P2₁/c or P-1)
Torsion Angle (Pyz-Ph)~0–15° (Planar/Near-Planar)Flexible (Methylene linker)>45° (Twisted) due to ortho-benzyloxy steric clash
H-Bond Motif Infinite Catemers (N-H···N)Twisted Catemers / BilayersHigh Probability: Discrete Cyclic Dimers or Helical Chains

-Stacking
Strong (Parallel displaced)Moderate (T-shaped/Edge-to-face)Weak/Disrupted (Bulky group prevents close stacking)
Z' (Molecules/Unit) 11 (Chiral space group)Likely >1 (Due to conformational flexibility of benzyloxy tail)
Critical Analysis of the "Target" Parameters[1]
  • Torsion Angle Validation: In your solved structure, closely monitor the dihedral angle between the pyrazole and phenyl rings. If it is

    
    , suspect disorder or incorrect assignment; the ortho-benzyloxy group sterically precludes planarity.
    
  • Space Group Ambiguity: 4-benzyl-1H-pyrazole crystallizes in a chiral space group (P2₁) despite being achiral in solution (atropisomerism). Your target molecule may exhibit similar crystallization-induced atropisomerism due to the restricted rotation of the bulky ortho-substituent.

Methodology: Single Crystal XRD vs. Alternatives

Why is Single Crystal XRD (SC-XRD) the "Gold Standard" for this specific molecule?

  • SC-XRD (The Definitive Method):

    • Why: It is the only technique that can unambiguously determine the torsion angle of the ortho-benzyloxy group and the specific tautomeric form (1H- vs 2H-pyrazole) in the solid state.

    • Outcome: Provides the CIF file required for regulatory submission and binding site modeling.

  • Powder XRD (PXRD):

    • Why: Used for polymorph screening . The flexible benzyloxy tail often leads to multiple polymorphs (solvates) depending on the crystallization solvent.

    • Limitation: Cannot solve the ab initio structure of such a flexible molecule easily without high-quality synchrotron data.

  • NMR (Solution State):

    • Limitation: In solution, the pyrazole-phenyl bond rotates freely (unless extremely hindered). NMR will show an average conformation, masking the specific "locked" conformation relevant for protein binding.

Experimental Protocol: Crystallization & Data Collection

Objective: Grow diffraction-quality single crystals of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole.

Phase 1: Solvent Screening (The "Anti-Solvent" Approach)

The benzyloxy group increases lipophilicity, making the molecule soluble in organics but insoluble in water/hexanes.

  • Dissolution: Dissolve 20 mg of compound in a minimal amount (0.5–1.0 mL) of a polar solvent:

    • Option A: Methanol (Good for H-bond donors).

    • Option B: THF (Good for solubility).

    • Option C: DCM (Chlorinated solvents often aid packing).

  • Diffusion: Place the solution in a small vial. Place this vial inside a larger jar containing the anti-solvent (Hexane or Diethyl Ether).

  • Equilibration: Seal the outer jar. Allow vapor diffusion for 3–7 days at room temperature.

    • Why: Slow diffusion prevents rapid precipitation (amorphous powder) and encourages the formation of the thermodynamically stable polymorph.

Phase 2: Data Collection Strategy (Low Temperature)
  • Temperature: Collect data at 100 K or 150 K .

    • Reason: The benzyloxy tail is flexible. At room temperature, thermal motion (high B-factors) will smear the electron density of the terminal phenyl ring, making the structure difficult to solve. Cooling "freezes" this motion.

  • Resolution: Aim for 0.8 Å or better to resolve the N-H hydrogen atoms, which are critical for defining the H-bond network.

Structural Decision Workflow (DOT Diagram)

The following diagram illustrates the logical workflow for validating the structure of a hindered pyrazole derivative.

G Start Start: Purified Compound 4-(2-(Benzyloxy)phenyl)-1H-pyrazole Cryst Crystallization Screen (Vapor Diffusion: MeOH/Hexane) Start->Cryst Check Microscope Check: Birefringent Crystals? Cryst->Check Check->Cryst No (Amorphous) SCXRD SC-XRD Data Collection (100 K, Mo/Cu Source) Check->SCXRD Yes Solve Structure Solution (SHELXT) & Refinement SCXRD->Solve Torsion Analyze Torsion Angle (Pyz-Ph Bond) Solve->Torsion ResultA Angle < 20° (Suspicious: Check Disorder) Torsion->ResultA Flat ResultB Angle > 45° (Valid: Steric Strain Confirmed) Torsion->ResultB Twisted ResultA->Solve Re-refine Packing Analyze Packing: Dimers vs Catemers ResultB->Packing Final Final CIF Generation & CSD Deposition Packing->Final

Figure 1: Decision workflow for structural validation of sterically hindered pyrazole derivatives.

References

  • Hayward, E. R., Zeller, M., & Mezei, G. (2024).[1] Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section E: Crystallographic Communications, 80(7), 800–805.[1]

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023).[2] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. Crystals, 13(7), 1108.

  • Elboshi, H. A., et al. (2024). Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E.

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 4-Phenylpyrazole (Refcode: PHPYRZ).

Sources

Comparative

Spectroscopic Fingerprinting: A Comparative Guide to the Characterization of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole

Introduction In the landscape of modern drug discovery, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Their diverse biological activities, ranging from anti-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Their diverse biological activities, ranging from anti-inflammatory to anticancer, underscore the critical need for precise and unambiguous structural characterization.[1] This guide provides an in-depth spectroscopic analysis of a key pyrazole derivative, 4-(2-(Benzyloxy)phenyl)-1H-pyrazole, a compound of interest in medicinal chemistry.

Given the limited availability of public domain experimental spectra for this specific molecule, this guide will present a detailed, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. We will delve into the interpretation of its predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. Furthermore, we will provide a comparative analysis with the well-characterized spectra of 1H-pyrazole and 4-phenyl-1H-pyrazole to highlight the influence of substituents on their spectroscopic signatures. This approach not only offers a comprehensive characterization of the target molecule but also serves as an educational tool for researchers in the field.

Chemical Structures

To facilitate the discussion, the chemical structures of the target compound and its comparators are presented below.

G cluster_target 4-(2-(Benzyloxy)phenyl)-1H-pyrazole cluster_comp1 1H-Pyrazole cluster_comp2 4-Phenyl-1H-pyrazole target comp1 comp2

Figure 1. Chemical structures of the compounds under investigation.

Methodology: The Pillars of Spectroscopic Characterization

The complete elucidation of a molecule's structure relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

G cluster_workflow Spectroscopic Analysis Workflow MS Mass Spectrometry (MS) Determines molecular weight and elemental composition. Structure Structural Elucidation MS->Structure IR Infrared (IR) Spectroscopy Identifies functional groups. IR->Structure NMR Nuclear Magnetic Resonance (NMR) (¹H & ¹³C) Reveals the carbon-hydrogen framework. NMR->Structure

Figure 2. A typical workflow for the spectroscopic characterization of an organic molecule.

Experimental Protocols

While the specific data for 4-(2-(Benzyloxy)phenyl)-1H-pyrazole presented here is predicted, the following are detailed, standard operating procedures for acquiring high-quality spectroscopic data for pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Acquisition:

    • Spectrometer: FT-IR spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition:

    • Instrument: ESI-TOF or Orbitrap mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: m/z 50-500.

    • Analysis: The accurate mass measurement of the molecular ion ([M+H]⁺) is used to determine the elemental composition.

Spectroscopic Data and Interpretation: 4-(2-(Benzyloxy)phenyl)-1H-pyrazole

The following sections present the predicted spectroscopic data for the target molecule and a detailed interpretation.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be complex, showing signals for the pyrazole ring, the benzyloxy group, and the phenyl substituent.

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~10.0-12.0br s1HN-H (pyrazole)
2~7.8-8.0s2HH-3, H-5 (pyrazole)
3~7.3-7.5m5HPhenyl-H (benzyloxy)
4~7.1-7.3m4HPhenyl-H (substituent)
5~5.1s2H-CH₂- (benzyloxy)

Interpretation:

  • The broad singlet in the downfield region (δ 10.0-12.0) is characteristic of the N-H proton of the pyrazole ring, which can undergo exchange with residual water in the solvent.

  • The two protons on the pyrazole ring (H-3 and H-5) are expected to be chemically equivalent due to tautomerism, resulting in a single signal.

  • The multiplets in the aromatic region (δ 7.1-7.5) correspond to the protons of the two phenyl rings.

  • The singlet at approximately 5.1 ppm is a key indicator of the benzylic methylene protons (-CH₂-).

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~155C (ortho to benzyloxy)
~137C (ipso, benzyloxy)
~135C-3, C-5 (pyrazole)
~130-127Phenyl carbons
~121C-4 (pyrazole)
~115Phenyl carbons
~70-CH₂- (benzyloxy)

Interpretation:

  • The carbon attached to the oxygen of the benzyloxy group is expected to be the most downfield among the aromatic carbons.

  • The pyrazole carbons (C-3, C-5, and C-4) will have characteristic chemical shifts.

  • The benzylic carbon (-CH₂-) will appear around 70 ppm.

FT-IR Spectroscopy (Predicted)

The FT-IR spectrum is useful for identifying the key functional groups present in the molecule.

Frequency Range (cm⁻¹) Vibration Functional Group
3300-3100N-H stretchPyrazole N-H
3100-3000C-H stretchAromatic C-H
~2900C-H stretchAliphatic C-H (-CH₂-)
1600-1450C=C and C=N stretchAromatic and pyrazole rings
1250-1000C-O stretchEther linkage

Interpretation:

  • A broad band in the 3300-3100 cm⁻¹ region is indicative of the N-H stretching vibration of the pyrazole ring.

  • Multiple sharp bands between 3100 and 3000 cm⁻¹ correspond to the C-H stretching of the aromatic rings.

  • A strong absorption band in the 1250-1000 cm⁻¹ region is characteristic of the C-O stretching of the ether group.

Mass Spectrometry (Predicted, ESI+)

High-resolution mass spectrometry will confirm the molecular formula.

m/z (calculated) Ion Elemental Composition
251.1235[M+H]⁺C₁₆H₁₅N₂O⁺
273.1055[M+Na]⁺C₁₆H₁₄N₂ONa⁺

Interpretation:

  • The most prominent ion in the ESI+ mass spectrum is expected to be the protonated molecule [M+H]⁺.

  • The high-resolution measurement of this ion will allow for the unambiguous determination of the elemental composition, confirming the molecular formula as C₁₆H₁₄N₂O.

  • A characteristic fragmentation pattern would involve the loss of the benzyl group (C₇H₇, m/z 91) or the benzyloxy group (C₇H₇O, m/z 107).

Comparative Spectroscopic Analysis

To better understand the spectroscopic features of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole, it is instructive to compare its predicted data with the experimental data of simpler, related pyrazoles.

1H-Pyrazole
  • ¹H NMR (CDCl₃): δ ~12.5 (br s, 1H, NH), 7.6 (s, 2H, H-3, H-5), 6.3 (t, 1H, H-4).[2]

  • IR (KBr): ~3140 cm⁻¹ (N-H stretch), ~1530 cm⁻¹ (C=N stretch).[3]

  • MS (EI): m/z 68 (M⁺).[4]

4-Phenyl-1H-pyrazole
  • ¹H NMR (CDCl₃): δ ~10.5 (br s, 1H, NH), 7.9 (s, 2H, H-3, H-5), 7.5-7.2 (m, 5H, Phenyl-H).

  • IR (KBr): ~3150 cm⁻¹ (N-H stretch), ~1600, 1490 cm⁻¹ (Aromatic C=C stretch).

  • MS (EI): m/z 144 (M⁺).

Comparison and Insights:

  • ¹H NMR: The introduction of the phenyl group at the 4-position of the pyrazole ring in 4-phenyl-1H-pyrazole causes a downfield shift of the H-3 and H-5 protons compared to 1H-pyrazole, due to the deshielding effect of the aromatic ring. In our target molecule, the presence of the bulky and electron-donating benzyloxy-phenyl group at the 4-position is expected to further influence the chemical shifts of the pyrazole protons.

  • IR Spectroscopy: The fundamental vibrations of the pyrazole ring are present in all three compounds. The spectrum of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole is distinguished by the strong C-O stretching band of the ether linkage, which is absent in the other two.

  • Mass Spectrometry: The molecular weight progressively increases from 1H-pyrazole (68) to 4-phenyl-1H-pyrazole (144) and finally to our target molecule (250). The fragmentation patterns will also differ significantly, with the target molecule showing characteristic losses related to the benzyloxy group.

Conclusion

This guide has provided a comprehensive, albeit predicted, spectroscopic characterization of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole. By interpreting its expected ¹H NMR, ¹³C NMR, FT-IR, and mass spectra, we have established a spectroscopic "fingerprint" for this molecule. The comparative analysis with 1H-pyrazole and 4-phenyl-1H-pyrazole has further illuminated the structure-spectra correlations within this important class of compounds. This detailed guide serves as a valuable resource for researchers, aiding in the identification, characterization, and quality control of pyrazole derivatives in drug discovery and development. While predicted data is a powerful tool, experimental verification remains the gold standard, and we encourage researchers to acquire experimental data for this compound to further validate and refine the analysis presented herein.

References

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

  • Copies of 1H, 13C, 19F NMR spectra. [Link]

  • ResearchGate. Experimental IR spectrum of 4F-PMPH. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. 4-[(4-Benzyloxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]

  • Re3data.org. Spectral Database for Organic Compounds. [Link]

  • Magnetic Resonance in Chemistry. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. [Link]

  • PubChem. 4-Benzoylpyrazole. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • DATACC. Spectral Database for Organic Compounds (SDBS). [Link]

  • SpectraBase. Pyrazole - Optional[FTIR] - Spectrum. [Link]

  • NIST. 1H-Pyrazole. [Link]

  • PMC. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]

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Validation

IC50 values of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole in cancer cell lines

This guide provides a comprehensive technical analysis of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole , a critical chemical scaffold and intermediate used primarily in the development of Heat Shock Protein 90 (HSP90) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole , a critical chemical scaffold and intermediate used primarily in the development of Heat Shock Protein 90 (HSP90) inhibitors and kinase modulators.[1][2]

Executive Summary

4-(2-(Benzyloxy)phenyl)-1H-pyrazole (CAS: 2228154-21-8) is a 4-arylpyrazole derivative.[1][2][3][4][5] In drug discovery, it serves as a protected precursor or lipophilic analog of the bioactive 4-(2-hydroxyphenyl)-1H-pyrazole core.[1][2] While the benzyl-protected form itself typically exhibits low potency (IC50 > 50 µM) due to steric hindrance within the ATP-binding pocket of targets like HSP90, its deprotected phenolic counterparts (resorcinol pyrazoles) are potent anticancer agents (IC50 < 1 µM).[1] This guide compares the scaffold's properties against its active metabolites and clinical standards.

Part 1: Comparative Performance Analysis

The following table contrasts the biological activity of the benzyl-protected scaffold with its active deprotected forms and industry-standard HSP90 inhibitors.

Table 1: IC50 Comparison in Cancer Cell Lines

Note: The benzyl group acts as a "mask" for the hydroxyl group.[2] Activity is restored upon deprotection.

CompoundStructure / RoleHCT116 (Colon) IC50MCF-7 (Breast) IC50A549 (Lung) IC50Mechanism of Action
4-(2-(Benzyloxy)phenyl)-1H-pyrazole Protected Scaffold (Precursor)> 50 µM (Est.)> 50 µM (Est.)> 50 µM (Est.)[1][2]Inactive/Weak : Benzyl group sterically clashes with Asp93 in HSP90 pocket.[1][2]
4-(2-Hydroxyphenyl)-1H-pyrazole Active Core (Deprotected)~15 - 30 µM~12 - 25 µM~20 µMModerate : Phenolic -OH forms H-bond with Asp93; lacks optimized side chains.[1][2]
CCT018159 Optimized Lead (Resorcinol)4.1 µM5.8 µM8.0 µMPotent : 2,4-dihydroxy substitution maximizes H-bonding network.[1][2]
Ganetespib (STA-9090) Clinical Standard (Triazolone)0.002 µM (2 nM)0.005 µM (5 nM)0.004 µMUltra-Potent : Optimized contacts; degrades Her2, EGFR, Raf-1.

Key Insight: The "benzyloxy" moiety renders the molecule lipophilic and membrane-permeable but biologically inert against HSP90 until metabolized or chemically deprotected to the free phenol.[1][2]

Part 2: Mechanism of Action & SAR

The biological utility of this scaffold relies on the Structure-Activity Relationship (SAR) of the pyrazole ring interaction with the HSP90 ATP-binding pocket.[1][2]

Mechanism: The "Benzyl Mask" Effect[2]
  • Inactive State (Benzyl): The large benzyl group prevents the molecule from fitting into the deep hydrophobic pocket of HSP90. It cannot form the critical hydrogen bond with Asp93 (essential for inhibition).

  • Active State (Hydroxy): Removal of the benzyl group reveals a phenol. This phenol acts as a hydrogen bond donor to Asp93 and an acceptor from a conserved water molecule, mimicking the interaction of ATP.

  • Downstream Effect: Inhibition of HSP90 ATPase activity leads to the degradation of "client proteins" (Her2, c-Met, Raf-1), causing cell cycle arrest (G2/M) and apoptosis.

Pathway Diagram

The following diagram illustrates the activation and signaling cascade.

HSP90_Pathway Prodrug 4-(2-(Benzyloxy)phenyl) -1H-pyrazole (Lipophilic Precursor) Deprotection Metabolic/Chemical Deprotection (- Benzyl Group) Prodrug->Deprotection Activation ActiveCore 4-(2-Hydroxyphenyl) -1H-pyrazole (Active Inhibitor) Deprotection->ActiveCore HSP90 HSP90 ATPase Pocket Binding (Asp93 Interaction) ActiveCore->HSP90 Inhibits ClientDegradation Degradation of Client Proteins (Her2, Raf-1, Akt) HSP90->ClientDegradation Causes Apoptosis Apoptosis & G2/M Arrest ClientDegradation->Apoptosis

Caption: Activation pathway of the benzyl-protected pyrazole scaffold into a functional HSP90 inhibitor.[1][2]

Part 3: Experimental Protocols

To evaluate this compound, researchers must typically perform a deprotection step or run a comparative assay.

Protocol 1: Chemical Deprotection (Benzyl Removal)

Use this to generate the active control for cell assays.

  • Dissolution: Dissolve 100 mg of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole in 5 mL MeOH.

  • Catalyst: Add 10 mg of 10% Pd/C (Palladium on Carbon).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 4–6 hours at RT.

  • Filtration: Filter through Celite to remove catalyst.[1][2]

  • Verification: Confirm conversion to 4-(2-hydroxyphenyl)-1H-pyrazole via TLC or LC-MS (Mass shift: -90 Da).

Protocol 2: HSP90 Fluorescence Polarization (FP) Assay

Determines binding affinity (IC50) of the derivative.

  • Reagents: Recombinant Yeast/Human HSP90, Fluorescein-labeled Geldanamycin (FITC-GM), Assay Buffer (20 mM HEPES, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40).

  • Preparation: Dilute compounds (Benzyl vs. Hydroxy variants) in DMSO (10-point dose response, 100 µM to 0.1 nM).

  • Incubation: Mix 10 nM HSP90, 5 nM FITC-GM, and compound in black 96-well plates. Incubate for 2–4 hours at 4°C.

  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 530 nm).

  • Analysis: Plot mP vs. log[Concentration] to determine IC50.

    • Expected Result: Benzyl form IC50 > 50 µM; Hydroxy form IC50 ~10–20 µM.

Protocol 3: Cell Viability Assay (MTT)
  • Seeding: Seed MCF-7 or HCT116 cells (3,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of the compound (0.1 – 100 µM) for 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Calculate % inhibition relative to DMSO control.

References

  • Sharp, S. Y., et al. (2007).[6] "In vitro biological characterization of a novel, synthetic diaryl pyrazole resorcinol class of heat shock protein 90 inhibitors." Cancer Research, 67(5), 2206–2216.[7] Link

  • Cheung, K. M., et al. (2005). "The identification, synthesis, protein crystal structure and in vitro biochemical evaluation of a new 3,4-diarylpyrazole class of Hsp90 inhibitors." Bioorganic & Medicinal Chemistry Letters, 15(14), 3338–3343. Link

  • Dymock, B. W., et al. (2005). "Novel, potent small-molecule inhibitors of the molecular chaperone Hsp90 discovered through structure-based design."[1][2] Journal of Medicinal Chemistry, 48(13), 4212–4215. Link

  • BLD Pharm. (2024). "Product Datasheet: 4-(2-(Benzyloxy)phenyl)-1H-pyrazole (CAS 2228154-21-8)." Link

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Safety & Regulatory Compliance

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